Vindesine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUWIANJFBDHT-KOTLKJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023739 | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.00e-02 g/L | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystal from ethanol-methanol | |
CAS No. |
53643-48-4, 59917-39-4 | |
| Record name | Vindesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vindesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-232 °C, 230 - 232 °C | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Vindesine on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindesine, a semi-synthetic vinca (B1221190) alkaloid, exerts its potent antineoplastic activity by fundamentally disrupting the dynamic nature of microtubules. This technical guide provides a comprehensive examination of the molecular mechanisms through which this compound modulates microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. We delve into the specifics of its interaction with tubulin, its impact on polymerization and depolymerization kinetics, and its ultimate effect on the mitotic spindle. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a critical resource for researchers in oncology and drug development.
Introduction: The Vinca Alkaloids and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a process termed dynamic instability, is crucial for numerous cellular functions, most notably the formation and function of the mitotic spindle during cell division.[1][2] The vinca alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), exploit this dependency.[1][3] this compound, a derivative of vinblastine (B1199706), is a key member of this class, recognized for its significant clinical efficacy against a range of malignancies.[3][4]
Mechanism of Action: Disruption of Microtubule Equilibrium
This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][4] This is achieved through its specific binding to β-tubulin at the "vinca domain," which is located at the interface between two tubulin heterodimers.[1][2] This binding event has several profound consequences on microtubule dynamics:
-
Inhibition of Polymerization: At higher concentrations, this compound binding to tubulin dimers prevents their addition to the growing plus-ends of microtubules, thereby inhibiting microtubule elongation and shifting the equilibrium towards depolymerization.[1]
-
Suppression of Microtubule Dynamics at Low Concentrations: Even at low, substoichiometric concentrations, this compound potently suppresses the dynamic instability of microtubules.[5][6] It achieves this by reducing both the rate and extent of microtubule growth and shortening phases.[5] This "kinetic capping" of microtubule ends is a crucial aspect of its antimitotic effect.[5] The binding of just one or two this compound molecules to the microtubule plus-end can be sufficient to significantly dampen its dynamics.[1]
-
Induction of Tubulin Self-Association: this compound, like other vinca alkaloids, can induce the self-association of tubulin dimers into non-functional spiral aggregates, further sequestering the available tubulin pool for microtubule formation.[7]
Comparative Potency
This compound exhibits a distinct potency profile compared to other vinca alkaloids. In studies on L1210 leukemia cells, this compound was found to be more potent than both vincristine (B1662923) and vinblastine in arresting cells in mitosis.[8][9] However, in vitro assays measuring the inhibition of tubulin addition to microtubule ends showed a different rank order of potency.[10][11]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's activity.
| Parameter | This compound | Vincristine | Vinblastine | Cell Line/System | Reference |
| Mitotic Arrest Potency | Most Potent | Intermediate | Least Potent | L1210 Leukemia Cells | [8][9] |
| Inhibition of Tubulin Addition (Ki) | 0.110 ± 0.007 µM | 0.085 ± 0.013 µM | 0.178 ± 0.025 µM | Bovine Brain Microtubules | [10][11] |
| IC50 (Cell Proliferation, HeLa) | - | - | 0.45 nM | HeLa Cells | [12] |
| Mitotic Block (HeLa) | - | - | 1.1 nM | HeLa Cells | [12] |
Table 1: Comparative potency of this compound and other vinca alkaloids.
| Vinca Alkaloid | Overall Affinity for Tubulin (K1K2) | Reference |
| Vincristine | Highest | [7] |
| Vinblastine | Intermediate | [7] |
| This compound | (Implied Lower than Vincristine/Vinblastine) | |
| Vinorelbine (B1196246) | Lowest | [7] |
Table 2: Relative overall affinity of vinca alkaloids for tubulin.
Cellular Consequences: Mitotic Arrest and Apoptosis
The disruption of microtubule dynamics by this compound has catastrophic consequences for dividing cells. The inability to form a functional bipolar mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate.[13][14] This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[15] If the cell is unable to satisfy the checkpoint and proceed with division, it will ultimately undergo apoptosis (programmed cell death).[3][16]
The signaling pathway leading from mitotic arrest to apoptosis is complex but generally involves the activation of caspase cascades. The prolonged mitotic arrest can lead to the degradation of anti-apoptotic proteins and the activation of pro-apoptotic pathways.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring changes in turbidity (light scattering).[17]
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., >99% pure bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.
-
Add the desired concentration of this compound or vehicle control to the cuvette.
-
-
Data Acquisition:
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance (turbidity) at 340 nm over time. A decrease in the rate and extent of the absorbance increase indicates inhibition of polymerization.[18]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of mitotic block and inhibition of cell proliferation by the semisynthetic Vinca alkaloids vinorelbine and its newer derivative vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Vindesine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1] As a member of the vinca alkaloid family, which includes prominent anti-cancer agents like vincristine (B1662923) and vinblastine, this compound functions as a potent inhibitor of mitosis.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2] This interference with microtubule function leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death.[2][3]
This compound has demonstrated clinical efficacy in the treatment of various malignancies, including acute lymphocytic leukemia, lung carcinomas, breast cancer, and lymphomas.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex dimeric indole-indoline alkaloid. Its chemical structure is closely related to that of vinblastine, with a modification at the C-23 position of the catharanthine (B190766) unit.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | [5] |
| Molecular Formula | C₄₃H₅₅N₅O₇ | [5][6] |
| Molecular Weight | 753.93 g/mol | [6] |
| CAS Registry Number | 53643-48-4 | [1][6] |
| PubChem CID | 40839 | [5] |
| Synonyms | Desacetylvinblastine amide, VDS, Eldisine | [5][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 230-232 °C | [2] |
| pKa | 6.04, 7.67 (in H₂O) | [2] |
| Optical Rotation | [α]D²⁵ +39.4° (c = 1.0 in methanol) | [2] |
| UV Absorption Maxima (in methanol) | 214, 266, 288, 296 nm | [2] |
| Solubility | Soluble in DMSO and ethanol (B145695). The sulfate (B86663) salt exhibits enhanced water solubility. | [7] |
Mechanism of Action
The primary molecular target of this compound, like other vinca alkaloids, is tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.
This compound exerts its anti-cancer effects through the following key mechanisms:
-
Inhibition of Tubulin Polymerization: this compound binds to the β-subunit of tubulin at a specific site, known as the vinca domain.[8] This binding inhibits the polymerization of tubulin dimers into microtubules.[2]
-
Disruption of Microtubule Dynamics: At lower concentrations, this compound suppresses the dynamic instability of microtubules. This involves a reduction in the rates of microtubule growth and shortening, as well as a decrease in the frequency of "catastrophes" (the transition from a growing to a shrinking state).[7][9] This kinetic stabilization of microtubules also disrupts their normal function.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle.[2] Consequently, cells are unable to progress through mitosis and are arrested in the metaphase of the cell cycle.[2][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[10] This involves the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the release of cytochrome c from the mitochondria.[11] Cytochrome c release leads to the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Methodology:
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Conclusion
This compound remains a significant compound in the arsenal (B13267) of anti-cancer chemotherapeutics. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its use in oncology. This technical guide has provided a comprehensive overview of this compound's chemical and physical properties, its molecular mechanism of action, and detailed protocols for its investigation in a laboratory setting. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of cancer biology and developing novel therapeutic strategies.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. MTT (Assay protocol [protocols.io]
A Technical Guide to Vindesine Sulfate vs. Vindesine Base for Research Professionals
An In-depth Comparison of Chemical Properties, Biological Activity, and Experimental Handling for Drug Development and Scientific Investigation.
This technical guide provides a comprehensive comparison of vindesine sulfate (B86663) and this compound base for researchers, scientists, and drug development professionals. This compound, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, is a potent antimitotic agent used in cancer research and therapy. Understanding the distinct characteristics of its salt and base forms is crucial for designing and interpreting experiments accurately. This document outlines their chemical and physical properties, stability, and provides detailed protocols for key in vitro assays.
Chemical and Physical Properties: A Comparative Overview
The primary distinction between this compound sulfate and this compound base lies in the salt formation of the former. This compound base is the parent molecule, while this compound sulfate is the salt formed by reacting the basic this compound molecule with sulfuric acid. This difference significantly impacts their physicochemical properties, particularly solubility and stability. For research purposes, this compound is most commonly supplied as the sulfate salt due to its enhanced water solubility and stability.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound Sulfate | This compound Base |
| Molecular Formula | C₄₃H₅₅N₅O₇ · H₂SO₄ | C₄₃H₅₅N₅O₇ |
| Molecular Weight | 852.0 g/mol | 753.9 g/mol [1] |
| Appearance | White to off-white amorphous, hygroscopic powder | Crystalline solid from ethanol-methanol[1] |
| Water Solubility | Freely soluble | 0.07 g/L[1] |
| Solubility in Organic Solvents | Soluble in DMSO (up to 250 mg/mL with sonication) and methanol.[2] | Soluble in methanol. |
| Melting Point | Not applicable (decomposes) | 230-232 °C[1] |
| pKa | Not directly applicable | 6.04, 7.67[1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2] | Store at -20°C |
Stability and Solution Preparation
The choice between this compound sulfate and this compound base often comes down to practical considerations of stability and ease of use in experimental settings.
This compound Sulfate: this compound sulfate exhibits greater stability in aqueous solutions, particularly at a low pH.[1] It is most stable at a pH of 1.9 and may precipitate in solutions with a pH greater than 6.[1] For in vitro studies, this compound sulfate is typically dissolved in sterile water, saline, or a buffer solution. It is stable for extended periods when stored correctly. For instance, in 0.9% sodium chloride, 5% dextrose, or Ringer's Lactate injection, over 95% of the compound remains after three weeks at 25°C.[3]
This compound Base: this compound base is significantly less soluble in water, which can present challenges for in vitro assays that require aqueous media. It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before being further diluted in culture medium. When using organic solvents, it is critical to ensure the final concentration of the solvent in the assay is low enough to not affect the cells, typically below 0.5%. The stability of this compound base in aqueous solutions is lower compared to its sulfate salt, particularly at neutral or physiological pH.
Experimental Workflow: Preparation of this compound Solutions for In Vitro Assays
Preparation of this compound sulfate and base solutions.
Mechanism of Action and Signaling Pathway
This compound, in both its forms, exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[1] While the primary target is tubulin, the downstream signaling cascade involves key regulators of the cell cycle and apoptosis.
The prolonged mitotic arrest caused by this compound can lead to the phosphorylation and inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL. This inactivation allows for the activation of pro-apoptotic proteins such as BAX and BAK, which in turn leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[2]
This compound-Induced Apoptotic Signaling Pathway
This compound's mechanism of action leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (sulfate or base) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO for this compound base, water/saline for this compound sulfate) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Workflow for determining this compound cytotoxicity via MTT assay.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm.
Methodology:
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.
-
GTP solution: Prepare a 100 mM stock solution of GTP in water.
-
Test compound: Prepare various concentrations of this compound (sulfate or base) in the general tubulin buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL reaction, combine tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.
-
Transfer the reaction mixtures to the pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase.
-
Quantitative Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.
Table 2: Representative LC-MS/MS Parameters for Vinca Alkaloid Quantification
| Parameter | Description |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 754.6 |
| Product Ion (m/z) | This compound: 123.8 |
Note: These parameters may require optimization for specific instrumentation and experimental conditions.
Conclusion and Recommendations for Researchers
The choice between this compound sulfate and this compound base for research applications is primarily dictated by solubility and stability requirements.
-
This compound sulfate is the recommended form for most in vitro and in vivo studies due to its high water solubility and greater stability in aqueous solutions. This simplifies stock solution preparation and ensures more consistent results in cell culture experiments.
-
This compound base may be required for specific applications where the absence of the sulfate counter-ion is critical, or for certain formulation studies. However, researchers must be mindful of its low aqueous solubility and potential for precipitation, and take appropriate measures, such as using a co-solvent like DMSO.
When comparing data from studies using different forms of this compound, it is essential to consider the difference in molecular weight and to express concentrations in molarity for accurate comparison of biological activity.
References
The Discovery and Synthesis of Vindesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindesine, a semi-synthetic vinca (B1221190) alkaloid, represents a significant milestone in the development of anti-cancer chemotherapeutics. Derived from vinblastine (B1199706), it was developed to offer an improved therapeutic profile, including a different spectrum of activity and potentially reduced neurotoxicity compared to its parent compounds. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical application of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a comprehensive summary of its clinical efficacy and toxicity. Signaling pathways and logical relationships are visualized to facilitate a deeper understanding of its molecular interactions and mechanisms of resistance.
Discovery and Development
This compound (desacetyl vinblastine amide sulfate), also known as Eldisine, emerged from extensive research into the modification of natural vinca alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus. The primary goal was to synthesize derivatives of vinblastine and vincristine (B1662923) with an enhanced therapeutic index. This compound is a semi-synthetic derivative of vinblastine, distinguished by the modification of the vindoline (B23647) portion of the molecule.[1] Initial preclinical studies and subsequent clinical trials in the late 1970s and early 1980s established its role as a potent antineoplastic agent.[2] These early studies demonstrated its activity against a range of malignancies, including acute lymphoblastic leukemia, non-small cell lung cancer, and breast cancer.[3] Notably, this compound showed activity in some patients who had developed resistance to vincristine, suggesting a lack of complete cross-resistance between the two agents.[2][4]
Chemical Synthesis
The synthesis of this compound from vinblastine involves the selective modification of the C-23 carboxyl group of the vindoline moiety. One of the established methods for its preparation is detailed below. More modern and complex total synthesis routes for vinca alkaloids have also been developed, offering pathways to novel analogs.[5][6][7]
Experimental Protocol: Synthesis of this compound from 4-Desacetyl Vinblastine C-3 Carboxhydrazide
This protocol is adapted from a patented synthetic method.
Materials:
-
4-desacetyl VLB C-3 carboxhydrazide
-
Tetrahydrofuran (THF)
-
1 N aqueous hydrochloric acid
-
n-butyl nitrite (B80452) (10% v/v in THF)
-
Methylene (B1212753) dichloride
-
5 N aqueous sodium hydroxide
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 1.973 grams of 4-desacetyl VLB C-3 carboxhydrazide in 50 ml of THF in a round-bottom flask.
-
Cool the solution to approximately 0°C with stirring under a nitrogen atmosphere.
-
Add 15.6 ml of 1 N aqueous hydrochloric acid to the cooled solution.
-
Add 5.2 ml of 10% (v/v) n-butyl nitrite in THF in a single portion.
-
Stir the reaction mixture at 0°C for five minutes.
-
Prepare a solution of 6.8 g of triphenylphosphine in 50 ml of THF and add it dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at 0°C for approximately one hour.
-
Dilute the reaction mixture with 25 ml of water.
-
Extract the aqueous mixture three times with equal volumes of methylene dichloride to remove organic impurities.
-
Make the aqueous solution basic by the addition of 5 N aqueous sodium hydroxide.
-
Extract the basic solution four times with equal volumes of methylene dichloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield a residue containing this compound.
-
The crude product can be further purified by high-pressure liquid chromatography (HPLC).
Mechanism of Action
This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[1] By binding to the β-subunit of tubulin dimers, this compound inhibits their polymerization into microtubules. This disruption of microtubule dynamics is critical during cell division, as microtubules are essential for the formation of the mitotic spindle.
The inhibition of microtubule formation leads to the arrest of cells in the metaphase of mitosis.[1] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of the cancerous cells.[8][9]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocol: Tubulin Binding Assay (Fluorescence Quenching)
This protocol describes a general method to assess the binding of a compound to tubulin.
Materials:
-
Purified tubulin
-
This compound
-
PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Prepare a stock solution of purified tubulin in PEM buffer to a final concentration of 2 µM.
-
Prepare serial dilutions of this compound in the same buffer.
-
Add the tubulin solution to a quartz cuvette.
-
Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength scan from 310 to 400 nm to determine the emission maximum (typically around 330-350 nm).
-
Record the baseline fluorescence of the tubulin solution.
-
Titrate the tubulin solution with increasing concentrations of this compound, allowing the mixture to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence intensity after each titration.
-
Correct the fluorescence data for dilution and inner filter effects.
-
Plot the change in fluorescence against the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
Clinical Data
This compound has been evaluated in numerous clinical trials for a variety of malignancies. The following tables summarize key quantitative data on its efficacy and toxicity.
Efficacy of this compound in Various Cancers
| Cancer Type | Treatment Regimen | Number of Patients | Response Rate (%) | Citation(s) |
| Acute Lymphoblastic Leukemia (Relapsed) | This compound + Prednisone | 20 | 55 (Complete Response) | [1] |
| Acute Leukemia (Vincristine-Resistant) | This compound | 68 | 2 partial remissions | [2] |
| Non-Small Cell Lung Cancer | This compound-containing regimens | - | 52.6 | [2] |
| Small Cell Lung Cancer | This compound-containing regimens | - | 74.1 | [2] |
| Malignant Lymphomas | This compound-containing regimens | - | 88.0 | [2] |
| Breast Cancer | This compound-containing regimens | - | 62.6 | [2] |
| Esophageal Carcinoma | This compound-containing regimens | - | 57.5 | [2] |
Common Toxicities Associated with this compound
| Toxicity | Grade | Incidence (%) | Citation(s) |
| Myelosuppression (Neutropenia) | Dose-limiting | Common | [2][3] |
| Peripheral Neuropathy | Paresthesias, decreased reflexes | Common | [2][3] |
| Constipation/Ileus | Mild to severe | Common | [2] |
| Alopecia | Mild to moderate | Common | [3] |
| Nausea and Vomiting | Mild to moderate | Common | [3] |
| Local tissue irritation (with extravasation) | Severe | - | [3] |
Mechanisms of Resistance
The development of resistance to this compound, as with other vinca alkaloids, is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy.
Logical Flow of this compound Resistance Mechanisms
Caption: Key mechanisms contributing to clinical resistance to this compound.
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), is a primary mechanism of resistance.[10] These transporters actively efflux this compound from the cancer cell, reducing its intracellular concentration and thereby its ability to interact with tubulin. Alterations in the target protein, tubulin, can also confer resistance. This can include mutations in the tubulin genes or changes in the expression of different tubulin isotypes, which may have a lower affinity for this compound.[10] Furthermore, defects in the apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, can render cells resistant to the pro-death signals initiated by mitotic arrest.[11]
Conclusion
This compound remains an important compound in the history and practice of cancer chemotherapy. Its discovery as a semi-synthetic derivative of vinblastine highlighted the potential for modifying natural products to improve their therapeutic properties. A thorough understanding of its synthesis, mechanism of action, clinical profile, and resistance mechanisms is crucial for its optimal use in the clinic and for the design of future generations of microtubule-targeting agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of oncology drug development.
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Initial clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the cross-resistance of vincristine and this compound in reinduction therapy for acute lymphocytic leukemia in relapse. A report for Children's Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
The Vindesine Binding Site on Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), is a potent antineoplastic agent used in the treatment of various cancers.[1] Its cytotoxic effects are primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[2] This technical guide provides an in-depth exploration of the this compound binding site on the tubulin protein, presenting quantitative binding data, detailed experimental methodologies, and the downstream consequences of this molecular interaction. By understanding the intricacies of how this compound binds to its target, researchers can better appreciate its mechanism of action and explore avenues for the development of novel microtubule-targeting agents.
Quantitative Analysis of this compound-Tubulin Binding
The interaction between this compound and tubulin has been characterized by various biophysical techniques, yielding quantitative data on its binding affinity and stoichiometry. While data for this compound is sometimes presented in comparison to other vinca alkaloids, several studies provide specific values.
| Parameter | Value | Method | Comments | Reference |
| Binding Affinity (K_a) | Similar to Vincristine (B1662923) | Not Specified | Relative binding affinities to bovine brain tubulin were determined to be vinepidine (B1260464) > vincristine ≈ this compound > vinblastine. | [3] |
| Inhibition Constant (K_i) | 0.110 ± 0.007 µM | Inhibition of tubulin addition | This value represents the concentration of this compound required to inhibit the net addition of tubulin at the assembly ends of bovine brain microtubules. | [4] |
| Dissociation Constant (K_d) - High Affinity | 4.2 µM (for NABV) | Photoaffinity Labeling | This study used a photoactive analogue of this compound, N-(p-azido[3,5-³H]benzoyl)-N'-(β-amino-ethyl)this compound ([³H]NABV). For comparison, the high-affinity K_d for vinblastine was 0.54 µM. | [5] |
| Dissociation Constant (K_d) - Low Affinity | 26 µM (for NABV) | Photoaffinity Labeling | The low-affinity binding site for the this compound analogue. For comparison, the low-affinity K_d for vinblastine was 14 µM. | [5] |
| Stoichiometry | 0.086 mol/mol (α-tubulin) | Photoaffinity Labeling | Maximum saturable covalent incorporation of the this compound analogue ([³H]NABV) into the α-tubulin subunit. | [5] |
| Stoichiometry | 0.056 mol/mol (β-tubulin) | Photoaffinity Labeling | Maximum saturable covalent incorporation of the this compound analogue ([³H]NABV) into the β-tubulin subunit. | [5] |
The "Vinca Domain": Location of the Binding Site
This compound and other vinca alkaloids bind to a specific region on the β-tubulin subunit known as the "vinca domain".[6][7] This binding site is located at the interface between two tubulin heterodimers in a protofilament.[6] Structural studies have revealed that the binding of vinca alkaloids to this site introduces a wedge between tubulin dimers, disrupting the straight protofilament structure required for microtubule formation and instead promoting a curved conformation that leads to protofilament peeling and microtubule disassembly. The binding of this compound at this site interferes with the addition of new tubulin dimers to the growing end of the microtubule.
Experimental Protocols for Characterizing this compound-Tubulin Interaction
Several key experimental techniques are employed to elucidate the binding characteristics of this compound to tubulin. The following are detailed methodologies for these experiments.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor the binding of ligands to proteins by detecting changes in the fluorescence properties of either the protein (intrinsic fluorescence of tryptophan and tyrosine residues) or a fluorescently labeled ligand.[1][8]
Objective: To determine the binding affinity (K_d) of this compound for tubulin.
Methodology:
-
Protein and Ligand Preparation:
-
Purified tubulin (e.g., from bovine brain) is prepared and its concentration is determined spectrophotometrically.
-
A stock solution of this compound is prepared in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
-
Instrumentation:
-
A fluorescence spectrophotometer is used, with the excitation wavelength set to around 295 nm to selectively excite tryptophan residues in tubulin.
-
The emission spectrum is recorded, typically from 310 to 400 nm.
-
-
Titration:
-
A fixed concentration of tubulin (e.g., 2 µM) is placed in a quartz cuvette.
-
A baseline fluorescence spectrum of the tubulin solution is recorded.
-
Aliquots of the this compound stock solution are incrementally added to the tubulin solution.
-
After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.
-
-
Data Analysis:
-
The binding of this compound to tubulin typically quenches the intrinsic tryptophan fluorescence of the protein.[7]
-
The change in fluorescence intensity at the emission maximum (around 330-340 nm) is plotted against the concentration of this compound.
-
The resulting binding curve is then fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (K_d).
-
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for studying the size, shape, and association properties of macromolecules in solution.[9] It can be used to measure the stoichiometry and affinity of drug-induced protein self-association, a characteristic effect of vinca alkaloids on tubulin.[10]
Objective: To determine the thermodynamic parameters of this compound-induced tubulin self-association.
Methodology:
-
Sample Preparation:
-
Samples containing a constant concentration of tubulin (e.g., 10-20 µM) and varying concentrations of this compound are prepared in a suitable buffer (e.g., 10 mM PIPES, pH 6.9, 1 mM MgSO₄, 2 mM EGTA, 50 µM GTP).[2]
-
-
Instrumentation:
-
A Beckman Optima XL-A/I analytical ultracentrifuge equipped with absorbance optics is used.
-
Samples are loaded into two-sector charcoal-filled Epon centerpieces.
-
-
Sedimentation Velocity Experiments:
-
The rotor is equilibrated at the desired temperature (e.g., 25°C).
-
Samples are centrifuged at a high speed (e.g., 42,000 rpm).
-
Sedimentation is monitored by acquiring radial scans at a specific wavelength (e.g., 280 nm) at regular time intervals.
-
-
Data Analysis:
-
The sedimentation coefficient distribution is analyzed to determine the weight-average sedimentation coefficient (s_w) for each sample.
-
The s_w values are plotted as a function of this compound concentration.
-
These data are then fitted to a model of ligand-mediated isodesmic self-association to extract the equilibrium constants for drug binding to the tubulin dimer (K₁) and for the association of liganded dimers (K₂).[11]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding of a ligand to its protein target, revealing the precise atomic interactions.
Objective: To determine the three-dimensional structure of the this compound-tubulin complex.
Methodology:
-
Complex Formation and Crystallization:
-
Due to the inherent flexibility and tendency of tubulin to polymerize, co-crystallization with stabilizing proteins is often necessary.[6] A common approach involves forming a complex of tubulin with a stathmin-like domain protein (e.g., RB3) and then introducing this compound.
-
The tubulin-stabilizer-vindesine complex is purified.
-
Crystallization is achieved by screening a wide range of conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).
-
-
Data Collection:
-
The resulting crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map.
-
The structure is solved using molecular replacement, using a known tubulin structure as a search model.
-
The this compound molecule is fitted into the electron density map, and the entire structure is refined to obtain a high-resolution model of the complex.
-
Signaling Pathways and Logical Relationships
The binding of this compound to tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagrams illustrate the experimental workflow for identifying the binding site and the logical pathway of this compound's mechanism of action.
Caption: Workflow for characterizing the this compound-tubulin binding site.
Caption: Logical pathway of this compound's mechanism of action.
Conclusion
The binding of this compound to the vinca domain on β-tubulin is a well-characterized interaction that serves as the foundation for its potent antimitotic activity. By inhibiting microtubule polymerization and disrupting the delicate dynamics of the mitotic spindle, this compound effectively halts cell division at metaphase, ultimately leading to apoptotic cell death.[12][13] The quantitative data and experimental methodologies presented in this guide offer a comprehensive overview for researchers in oncology and drug development, providing a solid framework for further investigation into the nuances of vinca alkaloid-tubulin interactions and the design of next-generation microtubule-targeting therapeutics.
References
- 1. Fluorescence spectroscopic methods to analyze drug-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of tubulin oligomers by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
The Preclinical Pharmacological Profile of Vindesine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), is an antineoplastic agent with a significant history in cancer chemotherapy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy in various cancer models. Detailed experimental protocols and data presented in structured tables offer a valuable resource for researchers in oncology and drug development. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical characteristics.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division and other essential cellular functions.[2][3] Like other vinca alkaloids, this compound binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[2][4] This disruption of microtubule assembly leads to the arrest of cells in the M-phase (metaphase) of the cell cycle, ultimately inducing apoptosis (programmed cell death).[5][6]
This compound is considered a cell cycle-dependent agent, with its primary activity during the S phase, leading to mitotic arrest.[5] In vitro studies have shown that this compound is more potent than vinblastine and vincristine (B1662923) at causing mitotic arrest at lower concentrations.[5] The inhibition of microtubule function not only halts cell division but also interferes with other microtubule-dependent processes, such as intracellular transport.[2]
Signaling Pathway for this compound-Induced Apoptosis
The prolonged mitotic arrest triggered by this compound activates a cascade of events leading to apoptosis. This process involves the inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL, which in turn promotes the activation of pro-apoptotic proteins such as BAX and BAK.[7] This leads to the activation of caspase-9 and caspase-3, culminating in the execution of the apoptotic program.[7]
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies have revealed a multi-phasic elimination pattern and extensive tissue distribution.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in rhesus monkeys and rats.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys [8]
| Parameter | Value | Unit |
| Dose | 0.10 | mg/kg (IV bolus) |
| Terminal Half-life (t½) | 175 | min |
| Area Under the Curve (AUC) | 12,708 | nM x min |
| Clearance Rate | 7.8 | ml/min/kg |
| Apparent Volume of Distribution (Vd) | 1.9 | l/kg |
Data obtained from a study using a two-compartment open model.[8]
Table 2: Excretion of this compound in Rhesus Monkeys (4-day period) [8]
| Excretion Route | Percentage of Injected Dose |
| Urine | \multirow{2}{*}{25.3%} |
| Feces |
Table 3: Pharmacokinetics and Excretion of this compound in Rats [9]
| Parameter | Finding |
| Tissue Distribution | Intensive distribution, with the highest accumulation in the spleen. |
| Urine Excretion (7 days) | 10.1 ± 1.8% of the total dose (mainly unchanged drug). |
| Feces Excretion (7 days) | 69.6 ± 2.5% of the total dose (major excretion route). |
| Biliary Excretion (72 hours) | 50% of the total dose. |
| Metabolism | Biotransformed into three metabolites detected in bile. |
Metabolism
This compound is primarily metabolized by the liver.[3][10] Studies have indicated the involvement of human hepatic P-450IIIA cytochromes in the metabolism of this compound.[4][11] In rats, this compound is extensively converted into multiple metabolites, which are then rapidly excreted.[9]
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including leukemias, lung cancer, and breast cancer.
Table 4: Summary of Preclinical Efficacy of this compound
| Cancer Model | Key Findings | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Showed significant activity in children with relapsed ALL. A study comparing this compound-prednisone to vincristine-prednisone found similar efficacy, though with higher toxicity for this compound. | [12][13] |
| Non-Small Cell Lung Cancer (NSCLC) | As a single agent, this compound yields a response rate of approximately 18% in phase II trials. The combination of this compound and cisplatin (B142131) is among the most active treatments for NSCLC. | [14][15] |
| Breast Cancer | Phase II trials in patients with advanced, refractory breast cancer showed response rates of 19-26%. | [16][17][18] |
| Malignant Melanoma | In vitro studies showed this compound inhibited the growth of melanoma cell lines. This effect was enhanced when combined with the retinoid etretinate (B1671770). | [19][20] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to evaluate the pharmacological profile of this compound.
In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Experimental Workflow: In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.
-
Drug Preparation: A stock solution of this compound is serially diluted to obtain a range of concentrations.
-
Treatment: The diluted this compound is added to the wells containing the cells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Measurement: After incubation with the viability reagent, the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at a specific concentration for various time points.
-
Cell Harvesting: Cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting DNA histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[21][22]
Conclusion
This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule function. Preclinical studies have provided valuable insights into its pharmacokinetics, demonstrating extensive tissue distribution and hepatic metabolism. The efficacy of this compound has been established in a range of cancer models, particularly in leukemias and lung cancer. The detailed experimental protocols and compiled data in this guide serve as a foundational resource for further research and development of novel therapeutic strategies involving this compound and other microtubule-targeting agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. cancerquest.org [cancerquest.org]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Pharmacokinetics of vincristine, vinblastine, and this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. I. This compound (4-deacetyl-vinblastine 3-carboxyamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of toxicity and comparative therapeutic efficacy of this compound-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An initial report of a phase-III trial comparing this compound and vincristine for acute lymphocytic leukemia of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is there a role for this compound in the treatment of non-small cell lung cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of this compound in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II study of this compound in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in advanced breast cancer, lymphoma and melanoma. A Colorado Clinical Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound. A phase II trial in advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of etretinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of etretinate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Anticancer Spectrum of Vindesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, is an antineoplastic agent with a significant history in cancer chemotherapy.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] This technical guide provides a comprehensive overview of the in vitro anticancer spectrum of this compound, including quantitative cytotoxicity data, detailed experimental protocols, and visualizations of its mechanism of action. This compound has demonstrated activity against a range of malignancies, including leukemias, lymphomas, lung cancer, breast cancer, and esophageal carcinomas.[1]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the available in vitro cytotoxicity data for this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of cell growth or viability.
| Cell Line | Cancer Type | IC50 (M) | Reference(s) |
| L5178Y | Murine Leukemia | 3.5 x 10⁻⁸ | [3] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to the arrest of cells in the metaphase of mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Signaling Pathways
The induction of apoptosis by this compound involves a complex signaling cascade. Disruption of the microtubule network can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK). This activation can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, thereby promoting the pro-apoptotic functions of proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound sulfate
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound sulfate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Conclusion
This compound remains a relevant compound for in vitro cancer research due to its well-defined mechanism of action targeting microtubule dynamics. This guide provides a foundational understanding of its anticancer spectrum, methodologies for its evaluation, and a visual representation of its mode of action. Further high-throughput screening studies would be beneficial to expand the quantitative data on its efficacy across a broader panel of human cancer cell lines. The provided protocols offer a starting point for researchers to investigate the potential of this compound in various cancer models.
References
Vindesine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of vindesine, a semi-synthetic vinca (B1221190) alkaloid, on cell cycle progression. This compound is an antineoplastic agent used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors[1][2]. Its cytotoxic activity is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis[3]. This document details the molecular mechanisms, presents quantitative data, outlines relevant experimental protocols, and illustrates key pathways and workflows.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other vinca alkaloids, exerts its effects by binding to β-tubulin, a subunit of the microtubule protein heterodimer[4]. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division[4][5][6]. At low concentrations, this compound suppresses the dynamic instability of microtubules by decreasing the rates of both growth and shortening at the microtubule ends[3][7][8]. At higher concentrations, it can lead to the depolymerization of existing microtubules[9]. This disruption of microtubule function is the primary trigger for the downstream effects on the cell cycle.
The interaction of this compound with tubulin has been quantified, demonstrating its potent inhibitory effect on microtubule assembly. While all vinca alkaloids are potent, there are distinguishable differences in their abilities to inhibit tubulin addition[10][11].
Table 1: Comparative Inhibitory Potency of Vinca Alkaloids on Microtubule Assembly
| Vinca Alkaloid | Inhibition Constant (Ki) for Tubulin Addition (μM) |
| Vinepidine (B1260464) | 0.079 ± 0.018 |
| Vincristine (B1662923) | 0.085 ± 0.013 |
| This compound | 0.110 ± 0.007 |
| Vinblastine (B1199706) | 0.178 ± 0.025 |
| Data sourced from in vitro studies on bovine brain microtubules at steady state[10][11]. |
Effect on Cell Cycle Progression: G2/M Phase Arrest
The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before anaphase[12][13][14]. Activation of the SAC prevents the separation of sister chromatids, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle[1][4][15]. This mitotic arrest is a hallmark of treatment with microtubule-targeting agents[5][16]. Flow cytometry analysis of DNA content is a standard method to quantify this G2/M arrest[4][17][18].
The cytotoxic efficacy of this compound is often evaluated by its IC50 value, the concentration at which it inhibits 50% of cell proliferation.
Table 2: IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines
| Cell Line | Cancer Type | Vinca Alkaloid | IC50 Value |
| B16 Melanoma | Melanoma | This compound | Potent inhibitor of cell proliferation[10][11] |
| L-cells | Not specified | This compound | Causes ~25% growth inhibition at 40 nM[11] |
| L1210 | Leukemia | This compound | Most potent for inhibiting growth and arresting cells in mitosis compared to vinblastine and vincristine[16] |
| K562 | Leukemia | Vincristine | Induces G2/M arrest[19] |
| HeLa | Cervical Cancer | Vinblastine | IC50 can be calculated based on experimental data[20] |
| Multiple Neuroblastoma Cell Lines | Neuroblastoma | Vincristine | IC50 values vary[21] |
| Note: Specific IC50 values for this compound across a wide range of cell lines are less commonly reported in readily available literature compared to vincristine and vinblastine. The table reflects the available qualitative and comparative data. |
Signaling Pathways and Apoptosis Induction
Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis[4]. The activation of the SAC involves a cascade of protein interactions at the kinetochores of unattached chromosomes[14]. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase required for the degradation of cyclin B and securin, proteins that are essential for mitotic progression[14]. The sustained arrest in mitosis can trigger the intrinsic apoptotic pathway, which is controlled by the BCL2 family of proteins and involves the activation of caspases[22][23][24]. Some studies suggest that vinca alkaloids can also induce apoptosis in a cell cycle phase-independent manner in certain cancer cells[25][26][27].
Caption: Signaling pathway of this compound-induced G2/M arrest and apoptosis.
Experimental Protocols
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules in vitro.
Materials and Reagents:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)[9]
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer on ice[9].
-
Add this compound at various concentrations or vehicle control (DMSO) to the reaction mixture[9].
-
Transfer the mixture to a pre-warmed 96-well plate[9].
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C[9].
-
Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes[28].
Data Analysis:
-
Plot absorbance versus time for each this compound concentration.
-
The rate of polymerization is determined from the slope of the linear phase of the curve[9].
-
The concentration of this compound that inhibits the rate of polymerization by 50% (IC50) can be calculated[9].
This protocol details the quantification of this compound-induced cell cycle arrest using propidium (B1200493) iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[4]
-
RNase A Solution (e.g., 100 µg/mL in PBS)[4]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for desired time periods[4].
-
Cell Harvesting: For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, transfer directly to a conical tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant[4].
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight)[4].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark[4][17].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and aggregates[4][17].
-
Data Analysis: Generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases[17][29].
This method is used to detect changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) following this compound treatment.
Materials and Reagents:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[30]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate[30][31].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[32].
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[32].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[30].
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature[30].
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[32].
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system[30].
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
Conclusion
This compound is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to a robust G2/M phase arrest in proliferating cells. This cell cycle blockade is mediated by the activation of the spindle assembly checkpoint. Prolonged arrest in mitosis ultimately triggers apoptotic cell death, which is the basis of its chemotherapeutic efficacy. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other microtubule-targeting agents on cell cycle progression and related signaling pathways. A thorough understanding of these mechanisms is crucial for the continued development and optimization of anti-cancer therapies.
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Spindle assembly checkpoint activation and silencing at kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. origene.com [origene.com]
- 31. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Early-Stage Research Applications of Vindesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), has been a subject of significant interest in early-stage cancer research.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis.[3][4] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, focusing on its mechanism of action, cytotoxic and anti-tumor activity, and novel therapeutic strategies. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[5] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[4] The disruption of microtubule dynamics leads to the arrest of cells in the M-phase (metaphase) of the cell cycle.[6][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound-induced apoptosis is mediated through various signaling cascades. A key pathway involves the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) cascade.[3] The disruption of microtubule function acts as a cellular stressor, activating the JNK pathway, which in turn leads to the phosphorylation of pro-apoptotic proteins and the eventual activation of caspases. The process is generally independent of the p53 tumor suppressor protein.[3]
Preclinical Efficacy of this compound
Early-stage research has demonstrated the anti-tumor activity of this compound in a variety of cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against a range of cancer cell lines. Dose-response studies indicate that its efficacy increases with concentration.[8]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Finding | Reference |
| L1210 | Leukemia | This compound was the most potent among vinblastine and vincristine (B1662923) in inhibiting growth and arresting cells in mitosis. | [8] |
| Melanoma Cell Lines (Human and Murine) | Melanoma | This compound was inhibitory for all cell lines tested. | [9] |
| Osteogenic Sarcoma Cell Lines | Osteogenic Sarcoma | This compound demonstrated cytotoxicity, which was enhanced when conjugated with a monoclonal antibody. | [10] |
In Vivo Anti-Tumor Activity
Preclinical studies in rodent models have confirmed the anti-tumor efficacy of this compound. These studies have been crucial in establishing its potential for clinical development.[6]
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Tumor Type | Treatment | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Athymic or Immunodeprived Mice | Human Melanoma Xenograft | VDS-96.5 conjugate | Retarded initial tumor growth. |[11] | | Athymic or Immunodeprived Mice | Human Osteogenic Sarcoma 791T Xenograft | VDS-791T/36 conjugate | Retarded tumor growth. |[11] | | Athymic or Immunodeprived Mice | Human Colorectal Tumor Xenograft | VDS-11.285.14 conjugate | Almost complete and lasting suppression of tumor growth. |[11] | | Athymic Mice | Human Colorectal Tumor Xenograft | Free VDS vs. VDS-11.285.14 conjugate | 50% growth inhibition at 1.5 mg/kg (free VDS) and 2.5 mg/kg (conjugated VDS), with the conjugate being less toxic. |[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are representative protocols for key experiments in this compound research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Novel Therapeutic Strategies
Early-stage research has explored novel approaches to enhance the therapeutic potential of this compound and reduce its toxicity.
Combination Therapies
This compound has been evaluated in combination with other chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.[1] For instance, it has been studied in combination with cisplatin (B142131) for non-small cell lung cancer.[16][17]
Drug Delivery Systems
To improve drug targeting and minimize side effects, novel drug delivery systems are being investigated for vinca alkaloids.[18] Although research on specific delivery systems for this compound is limited, strategies developed for other vinca alkaloids, such as liposomal encapsulation, could potentially be applied.[1][19]
Antibody-Drug Conjugates (ADCs)
A promising area of research involves conjugating this compound to monoclonal antibodies that target tumor-associated antigens.[11] This approach aims to deliver the cytotoxic agent specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[10] Preclinical studies have shown that this compound-antibody conjugates can effectively retard tumor growth in xenograft models.[11][12]
Mechanisms of Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. For vinca alkaloids like this compound, resistance can arise from several mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cancer cells.[4][20]
-
Alterations in tubulin: Mutations in the tubulin protein can reduce the binding affinity of this compound.[20]
-
Changes in apoptosis-related proteins: Altered expression of proteins involved in the apoptotic pathways can make cells less sensitive to drug-induced cell death.[21]
Conclusion
This compound remains a compound of interest in early-stage cancer research due to its potent anti-mitotic activity. This technical guide has summarized its core mechanism of action, preclinical efficacy, and key experimental protocols. Future research will likely focus on overcoming resistance mechanisms and developing more effective targeted delivery systems to enhance its therapeutic index. The exploration of novel combination therapies also holds promise for improving treatment outcomes in various malignancies.
References
- 1. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of deacetyl vinblastine amide sulfate (this compound) in rodents and mitotic accumulation studies in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of etretinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective cytotoxicity against human tumour cells by a this compound-monoclonal antibody conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor properties of this compound-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug localisation and growth inhibition studies of this compound-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Is there a role for this compound in the treatment of non-small cell lung cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination chemotherapy with this compound and cisplatin for refractory small cell bronchogenic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug delivery systems and combination therapy by using vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Vindesine: Application Notes and Protocols for IC50 Measurement in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Vindesine, a vinca (B1221190) alkaloid chemotherapeutic agent, across various cancer cell lines. This document outlines the mechanism of action of this compound, presents a compilation of reported IC50 values, and offers detailed protocols for two standard cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.
Introduction
This compound is a semi-synthetic vinca alkaloid derived from vinblastine, exhibiting a broad spectrum of antitumor activity. It is utilized in the treatment of various malignancies, including leukemias, lymphomas, melanomas, and certain solid tumors such as breast and lung cancer.[1] The cytotoxic effect of this compound is primarily attributed to its interaction with tubulin, the fundamental protein component of microtubules. By binding to tubulin, this compound disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to metaphase arrest and subsequent induction of apoptosis in rapidly proliferating cancer cells.
The IC50 value, representing the concentration of a drug that inhibits a biological process by 50%, is a critical parameter for evaluating the potency of a chemotherapeutic agent. Accurate determination of this compound's IC50 in different cancer cell lines is paramount for preclinical drug evaluation, understanding mechanisms of drug resistance, and developing effective therapeutic strategies.
Data Presentation: this compound IC50 in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in a selection of cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, exposure time, and specific laboratory conditions.
| Cell Line | Cancer Type | Assay Method | IC50 Value |
| L5178Y | Murine Lymphoblastic Leukemia | Not Specified | 3.5 x 10⁻⁸ M |
| C32 | Human Melanoma | MTT Assay | 1 pM - 10 nM |
| G361 | Human Melanoma | MTT Assay | 1 pM - 10 nM |
| StMl11a | Human Melanoma | Clonogenic Assay | 60 nM - 70 nM |
| StMl12d | Human Melanoma | Clonogenic Assay | 60 nM - 70 nM |
| StMl14a | Human Melanoma | Clonogenic Assay | 60 nM - 70 nM |
| WHMel 1 | Human Melanoma | Not Specified | 1 pM - 10 nM |
Mechanism of Action: this compound's Impact on Microtubule Dynamics
This compound exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are crucial components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The signaling pathway leading to apoptosis following this compound treatment is depicted below.
Experimental Protocols
Accurate and reproducible determination of IC50 values is essential for preclinical drug assessment. Below are detailed protocols for two widely used colorimetric assays for cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
Experimental Workflow: General Procedure for IC50 Determination
The general workflow for determining the IC50 of this compound in cancer cell lines is illustrated in the following diagram.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. It is advisable to perform a broad range of concentrations in the initial experiment, followed by a narrower range to accurately determine the IC50.
-
Include a "vehicle control" (medium with the highest concentration of the solvent used for this compound) and a "no-cell control" (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Correct for background by subtracting the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%, using a suitable software package with non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
Carefully wash the wells five times with slow-running tap water and allow the plates to air dry.[3]
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 10-30 minutes.
-
Quickly wash the wells four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Follow step 5 as described in the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
These application notes provide the necessary framework for determining the IC50 of this compound in various cancer cell lines. The provided protocols for the MTT and SRB assays are robust and widely accepted methods for assessing cytotoxicity. The compiled IC50 data, although not exhaustive, offers a valuable reference for researchers. Adherence to these detailed protocols and careful data analysis will ensure the generation of reliable and reproducible results, which are crucial for advancing our understanding of this compound's anticancer activity and its potential clinical applications.
References
Vindesine: Preparation and Storage of Stock Solutions for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vindesine, a semi-synthetic vinca (B1221190) alkaloid, is a potent anti-mitotic agent used in cancer research and chemotherapy. Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maximizing its efficacy. This document provides detailed protocols for the preparation of this compound stock solutions, guidelines for storage and stability, and methodologies for its application in common cell-based assays.
Physicochemical Properties and Solubility
This compound sulfate (B86663) is the form typically used in research. It is a crystalline solid that requires careful handling and dissolution.
Table 1: Solubility and Physicochemical Data for this compound Sulfate
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₅N₅O₇ · H₂SO₄ | [1] |
| Molecular Weight | 852.0 g/mol | N/A |
| Solubility in DMSO | 100 mg/mL (117.37 mM) | [2] |
| Solubility in Water | 100 mg/mL | [2] |
| Appearance | Crystalline solid | [1] |
Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility. While highly soluble in water, aqueous solutions are not recommended for long-term storage.[2][3][4]
Preparation of this compound Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions for in vitro experiments.
Protocol 1: Preparation of a 10 mM this compound Sulfate Stock Solution in DMSO
Materials:
-
This compound Sulfate (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound sulfate to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.52 mg of this compound sulfate (MW: 852.0 g/mol ).
-
Dissolution: Add the weighed this compound sulfate powder to a sterile, light-protecting vial. Add the appropriate volume of sterile DMSO (in this example, 1 mL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat which could lead to degradation.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term use.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Short-Term Storage (days to weeks) | Long-Term Storage (months) | Key Considerations |
| Concentrated Stock | DMSO | 4°C | -20°C | Protect from light. Avoid repeated freeze-thaw cycles by aliquoting. |
| Aqueous Solution | Water, PBS, or Culture Medium | Not Recommended | Not Recommended | Prepare fresh from a concentrated stock immediately before use. Do not store for more than one day.[3][4] |
This compound sulfate is most stable in solutions with a low pH (around 1.9) and may precipitate in solutions with a pH greater than 6.[1] When diluting the DMSO stock into aqueous buffers or culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Experimental Protocols
This compound is widely used to study cell cycle progression and apoptosis. The following are standard protocols for its application in cell culture.
Protocol 2: Determination of IC₅₀ using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Table 3: Example IC₅₀ Values for Vinca Alkaloids in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value | Reference |
| Vincristine | UKF-NB-3 (Neuroblastoma) | Varies | [6] |
| Vinblastine | B16 Melanoma | 1 nM | [4] |
| Vincristine | 1771 (Canine Lymphoma) | 31 µM | [7] |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. Gate the single-cell population to exclude debris and aggregates. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][9]
Mechanism of Action and Signaling Pathway
This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin. The disruption of microtubule dynamics leads to a cascade of events culminating in apoptosis.
Mechanism:
-
Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[2]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle.
-
Mitotic Arrest: Cells are unable to properly segregate chromosomes during mitosis and are arrested in the M-phase of the cell cycle.[10]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[11] The process is also regulated by the Bcl-2 family of proteins.[11][12]
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Application Notes and Protocols for Vindesine Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Vindesine, a vinca (B1221190) alkaloid chemotherapeutic agent, in cell culture experiments. The protocols detailed below cover essential techniques to assess the cytotoxic and mechanistic effects of this compound on various cancer cell lines.
Overview and Mechanism of Action
This compound is a semi-synthetic derivative of vinblastine, another vinca alkaloid.[1] Like other drugs in its class, this compound's primary mechanism of action is the disruption of microtubule dynamics.[2] Microtubules are crucial components of the cytoskeleton and the mitotic spindle, which is essential for chromosome segregation during cell division.[3] this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This disruption leads to the arrest of the cell cycle in the metaphase (M-phase), ultimately inducing programmed cell death, or apoptosis.[2][5]
Cell Culture Conditions
The successful application of this compound treatment in vitro is critically dependent on appropriate cell culture conditions. The following are general guidelines, which should be optimized for specific cell lines and experimental goals.
Cell Lines
This compound has been shown to be effective against a variety of cancer cell lines, particularly those of hematopoietic origin. Commonly used cell lines for studying the effects of this compound and other vinca alkaloids include:
-
Leukemia: L1210 (murine leukemia), K562 (chronic myelogenous leukemia), MOLT-4 (T-cell acute lymphoblastic leukemia), HL-60 (promyelocytic leukemia), CEM (human lymphoblastoid leukemia), RS4;11 (acute lymphoblastic leukemia)[5][6]
-
Neuroblastoma: Various human and murine neuroblastoma cell lines.
-
Lung Cancer: Non-small cell lung cancer cell lines.[7]
-
Breast Cancer: Various breast cancer cell lines.
Culture Media and Supplements
The choice of culture medium is critical for maintaining the health and viability of the cells. The appropriate medium and supplements will vary depending on the specific cell line.
| Cell Line Type | Recommended Basal Medium | Serum Supplement | Additional Supplements |
| Leukemia/Lymphoma (Suspension) | RPMI-1640, IMDM | 10-20% Fetal Bovine Serum (FBS) | L-glutamine, Penicillin-Streptomycin |
| Neuroblastoma (Adherent) | DMEM, MEM | 10% Fetal Bovine Serum (FBS) | L-glutamine, Penicillin-Streptomycin, Non-Essential Amino Acids |
| Lung Cancer (Adherent) | RPMI-1640, DMEM | 10% Fetal Bovine Serum (FBS) | L-glutamine, Penicillin-Streptomycin |
| Breast Cancer (Adherent) | DMEM, DMEM/F12 | 10% Fetal Bovine Serum (FBS) | L-glutamine, Penicillin-Streptomycin, Insulin |
Note: Always refer to the specific cell line data sheet from the supplier (e.g., ATCC) for the recommended culture conditions.
Incubation Conditions
Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
This compound Stock Solution Preparation
This compound sulfate (B86663) is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS) to create a stock solution. For example, to prepare a 1 mg/mL solution, add the appropriate volume of solvent to the vial.[8]
-
Storage: Store the reconstituted stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), the solution can be kept at 2-8°C.[8]
-
Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate cell culture medium immediately before each experiment.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound treatment.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium.
-
For suspension cells, use a well-mixed cell suspension.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[10] The optimal seeding density should be determined for each cell line.[2][11]
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and enter an exponential growth phase.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells (for adherent cells) or add directly (for suspension cells) 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used for this compound, e.g., PBS or DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.[12]
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approximate) | Exposure Time | Reference |
| L1210 | Murine Leukemia | 10⁻⁸ - 10⁻⁷ M | 24 hours | [5] |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁸ - 10⁻⁷ M | 24 hours | [5] |
| Canine NHL (1771) | Non-Hodgkin's Lymphoma | 31 µM | Not Specified | |
| Human Cancer Cell Lines | Various | Varies (ng/mL range) | Not Specified | [14] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[16]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest cells (including any floating cells for adherent lines) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.
-
FITC and PI fluorescence should be detected in the appropriate channels (e.g., FL1 and FL3).
-
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Create a quadrant plot of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[18]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[1]
-
Flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[19]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).[1]
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Tubulin Polymerization
This protocol allows for the assessment of this compound's effect on the equilibrium between soluble (unpolymerized) and polymerized tubulin.
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
Hypotonic Lysis Buffer (e.g., containing microtubule-stabilizing agents)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against α-tubulin or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent and imaging system
Protocol:
-
Cell Lysis and Fractionation:
-
Plate and treat cells with this compound for the desired time.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[21]
-
Aspirate the PBS and add ice-cold Hypotonic Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[21]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).[21]
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (polymerized fraction) in an equal volume of lysis buffer.
-
Determine the protein concentration of both fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[21]
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-tubulin antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and apply the chemiluminescent detection reagent.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for tubulin in the soluble and polymerized fractions.
-
An increase in the ratio of soluble to polymerized tubulin indicates a microtubule-destabilizing effect.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits microtubule polymerization, leading to metaphase arrest and apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Apoptosis and Cell Cycle Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. licorbio.com [licorbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and high-dose cisplatin in the treatment of advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Vindesine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine, a vinca (B1221190) alkaloid derivative, is a chemotherapeutic agent that disrupts microtubule polymerization, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] Understanding the optimal treatment duration and concentration of this compound to effectively trigger this programmed cell death is crucial for its application in cancer research and drug development. These application notes provide a summary of quantitative data on this compound-induced apoptosis, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways involved. While much of the literature focuses on the closely related compound Vincristine, the mechanisms are largely conserved, and relevant data from Vincristine studies are included for a comprehensive overview.
Data Presentation: this compound and Vinca Alkaloid-Induced Apoptosis
The efficacy of this compound and other vinca alkaloids in inducing apoptosis is dependent on the cell type, drug concentration, and duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of Vinca Alkaloids in Different Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Exposure Time | Reference |
| BCL1 (mouse lymphoma) | Vincristine | ~3.6 µg/mL | 48 hours | [2] |
| HeLa (cervix carcinoma) | Vincristine | 50 nmol/L | 48 hours | |
| MCF-7 (breast carcinoma) | Vincristine | 170 nmol/L | 48 hours | |
| SH-SY5Y (human neuroblastoma) | Vincristine | 0.1 µM | Not Specified |
Table 2: Caspase Activation in Response to Vincristine Treatment
| Cell Line | Vincristine Concentration | Treatment Duration | Caspase-3 Activity (µmol/min/mg protein) | Caspase-8 Activity (µmol/min/mg protein) | Caspase-9 Activity (µmol/min/mg protein) | Reference |
| BCL1 lymphoma | 5 µg/mL | 48 hours | 4.87 ± 0.88 | 3.29 ± 0.06 | 3.53 ± 0.09 | [2] |
| BCL1 lymphoma | 8.5 µg/mL | 48 hours | Significantly Augmented | No Observable Effect | Significantly Augmented | [2] |
| BCL1 lymphoma | 20 µg/mL | 48 hours | Significantly Augmented | No Observable Effect | 23.81 ± 0.02 | [2] |
| Normal Resting Splenocytes | 5 µg/mL | 48 hours | No Change | No Change | Mild Increase | [2] |
| Normal Proliferating Splenocytes | 5 µg/mL | 48 hours | Elevated | No Change | Elevated | [2] |
Table 3: Time-Dependent Induction of Apoptosis by Vincristine
| Cell Line | Vincristine Concentration | Time Point | % Apoptotic Cells (<2N DNA content) | Reference |
| KB3 (HeLa) | 100 nM | 24 hours | ~10% | [3] |
| KB3 (HeLa) | 100 nM | 48 hours | ~30% | [3] |
| KB3 (HeLa) | 100 nM | 72 hours | ~60% | [3] |
| RS4;11 (ALL) | 100 nM | 24 hours | ~15% | [3] |
| RS4;11 (ALL) | 100 nM | 48 hours | ~40% | [3] |
| RS4;11 (ALL) | 100 nM | 72 hours | ~70% | [3] |
| ALL-2 (Primary ALL) | 100 nM | 24 hours | ~20% | [3] |
| ALL-2 (Primary ALL) | 100 nM | 48 hours | ~50% | [3] |
| ALL-2 (Primary ALL) | 100 nM | 72 hours | ~80% | [3] |
| ALL-5 (Primary ALL) | 100 nM | 24 hours | ~15% | [3] |
| ALL-5 (Primary ALL) | 100 nM | 48 hours | ~40% | [3] |
| ALL-5 (Primary ALL) | 100 nM | 72 hours | ~75% | [3] |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks.
-
Allow cells to adhere and reach 50-70% confluency.
-
Treat cells with the desired concentrations of this compound for the intended durations. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Collect the culture medium as it may contain detached apoptotic cells.
-
Combine the collected cells and medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Caspase Activity Assay (Colorimetric)
This protocol measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells as described previously.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Load equal amounts of protein (20-40 µg) from each cell lysate onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Vindesine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, an extract from the periwinkle plant (Catharanthus roseus). As an antineoplastic agent, this compound exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1] This disruption leads to an arrest of cells in the G2/M phase of the cell cycle and can subsequently trigger programmed cell death, or apoptosis.[2][3]
Flow cytometry is a powerful and high-throughput technique for quantitatively analyzing the effects of compounds like this compound on cellular processes. By using fluorescent probes that bind to DNA or label markers of apoptosis, researchers can precisely measure the distribution of cells throughout the cell cycle and identify and quantify apoptotic cell populations.[4] These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry, including methods for cell cycle analysis and apoptosis detection.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation prevents proper chromosome segregation during mitosis, leading to a cell cycle arrest in the metaphase of mitosis (M phase).[1] Prolonged mitotic arrest can activate downstream signaling pathways that culminate in apoptosis.
Data Presentation
The following tables summarize quantitative data from flow cytometry experiments on cells treated with vinca alkaloids. Table 1 shows the effect of this compound on the cell cycle distribution of L1210 leukemia cells. Tables 2 and 3 provide a representative example of a time-course analysis of cell cycle arrest and apoptosis induction in a cancer cell line treated with Vincristine (B1662923), a closely related vinca alkaloid, demonstrating the typical effects observed with this class of drugs.
Table 1: Effect of this compound on Cell Cycle Distribution in L1210 Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Untreated) | 45.2 | 42.5 | 12.3 |
| This compound (Equitoxic Conc.) | 28.7 | 10.8 | 60.5 |
Data adapted from a study on L1210 cells treated for 21 hours.[2] The G2/M accumulation is a hallmark of vinca alkaloid activity.
Table 2: Representative Time-Course of Vincristine-Induced Cell Cycle Arrest
| Treatment Time (hours) | % Cells in Sub-G1 (Apoptotic) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 2.1 | 55.4 | 30.1 | 12.4 |
| 12 | 5.8 | 40.2 | 25.5 | 28.5 |
| 24 | 15.7 | 25.1 | 18.7 | 40.5 |
| 48 | 35.4 | 15.8 | 10.2 | 38.6 |
This table presents representative data for a related vinca alkaloid, Vincristine, to illustrate the typical kinetic effects on the cell cycle.[5]
Table 3: Representative Time-Course of Vincristine-Induced Apoptosis (Annexin V/PI Staining)
| Treatment Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 12 | 85.1 | 8.9 | 6.0 |
| 24 | 60.7 | 20.4 | 18.9 |
| 48 | 35.2 | 30.1 | 34.7 |
This table provides representative data for a related vinca alkaloid, Vincristine, to demonstrate the typical progression of apoptosis as measured by Annexin V and Propidium Iodide staining.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, Jurkat, or a cell line relevant to your research) in appropriate culture flasks or plates. Allow the cells to adhere and reach approximately 60-70% confluency for adherent cells, or a density of 0.5 x 10^6 cells/mL for suspension cells.
-
This compound Preparation: Prepare a stock solution of this compound sulfate (B86663) in sterile distilled water or an appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group (medium with the solvent used for this compound, if applicable).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the percentage of cells in each phase of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with a serum-containing medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and detecting the emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Detection with Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest the cells as described in Protocol 2, Step 1.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of sample preparation)
-
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the cellular effects of this compound. By employing flow cytometry for cell cycle and apoptosis analysis, it is possible to obtain robust, quantitative data on the dose- and time-dependent effects of this important chemotherapeutic agent. This information is critical for understanding its mechanism of action and for the development of new and improved cancer therapies.
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cell killing and kinetic effects of vincristine or this compound in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Vindesine-Resistant Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vindesine, a vinca (B1221190) alkaloid chemotherapeutic agent, functions by disrupting microtubule polymerization, thereby arresting cells in mitosis and inducing apoptosis. However, the development of drug resistance is a significant clinical obstacle to its efficacy. To facilitate the study of these resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models are essential. This document provides detailed application notes and protocols for the establishment and characterization of this compound-resistant cancer cell lines.
The primary method for developing this compound-resistant cell lines is through continuous, long-term exposure of a parental cancer cell line to gradually increasing concentrations of the drug. This process selects for a population of cells with stable resistance, which can then be characterized to understand the underlying molecular changes. Common mechanisms of resistance to vinca alkaloids include the overexpression of ATP
Application Notes and Protocols for In Vivo Xenograft Models in Vindesine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the therapeutic efficacy of Vindesine, a vinca (B1221190) alkaloid chemotherapeutic agent.
Introduction to this compound and its Mechanism of Action
This compound is a semi-synthetic vinca alkaloid derived from vinblastine (B1199706).[1][2] Like other vinca alkaloids, its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[3] This disruption of microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4] Key signaling pathways implicated in vinca alkaloid-induced apoptosis include the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[5][6] this compound has been evaluated in the treatment of various malignancies, including lung cancer, breast cancer, leukemia, and lymphoma.[7][8][9][10]
General Principles of Xenograft Modeling for this compound Efficacy
Xenograft models, particularly those involving the subcutaneous implantation of human cancer cell lines into immunodeficient mice, are a cornerstone of preclinical oncology research.[11] These models allow for the in vivo evaluation of a drug's anti-tumor activity in a living system that recapitulates aspects of human tumor biology. When testing this compound, these models are crucial for determining dose-dependent efficacy, optimal scheduling, and potential combination therapies.
Experimental Protocols
The following are generalized protocols for establishing subcutaneous xenograft models for common cancer types and for the subsequent administration and evaluation of this compound. It is critical to adapt these protocols based on the specific cell line, animal strain, and experimental goals.
Cell Line Culture and Preparation for Implantation
-
Cell Lines: Select human cancer cell lines relevant to the intended clinical application of this compound (e.g., A549 or H460 for non-small cell lung cancer, MDA-MB-231 or MCF-7 for breast cancer, K562 or CCRF-CEM for leukemia, Raji or Daudi for lymphoma).[9][10][12][13][14][15]
-
Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.[16][17][18]
-
Cell Harvesting: Use cells in the exponential growth phase. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with sterile phosphate-buffered saline (PBS) or serum-free media.[19]
-
Cell Viability and Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be greater than 95%.[20]
-
Cell Suspension: Resuspend the cell pellet in a sterile, cold (4°C) solution for injection. This is typically a 1:1 mixture of serum-free medium or PBS and Matrigel®. The final cell concentration will vary depending on the cell line's tumorigenicity but is often in the range of 1 x 10^6 to 10 x 10^6 cells per 100-200 µL injection volume.[20][21][22]
Subcutaneous Xenograft Implantation
-
Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.[23]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Using a 27-30 gauge needle and a tuberculin syringe, inject the cell suspension subcutaneously.[21]
-
Monitor the mice for recovery from anesthesia.
-
Tumor Growth Monitoring and Study Initiation
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[11]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[24]
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.[11]
This compound Administration and Efficacy Evaluation
-
This compound Preparation: Reconstitute this compound sulfate (B86663) in sterile saline or water for injection according to the manufacturer's instructions. Further dilute to the desired final concentration for injection.
-
Dosing and Administration:
-
Route: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common.
-
Dosage: Based on preclinical studies and conversion from clinical doses, a typical starting dose for this compound in mice is in the range of 1-3 mg/kg.[1] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Schedule: Administer this compound according to a defined schedule, for example, once or twice weekly for a specified number of weeks.[23]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Body Weight and Clinical Observations: Monitor animal body weight and general health throughout the study as indicators of toxicity.
-
Survival: In some studies, the endpoint may be an increase in the survival time of the treated animals.
-
Data Presentation
Quantitative data from representative xenograft studies should be summarized in tables to facilitate comparison across different models and treatment regimens.
Table 1: Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Cell Line | Animal Model | This compound Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Colorectal Tumor | Athymic Nude Mice | 1.5 | Not Specified | 50 | [1][2] |
(Note: More extensive data from various cancer models would be populated here as it becomes available from specific studies.)
Visualization of Pathways and Workflows
This compound's Mechanism of Action: Signaling Pathway
This compound, as a vinca alkaloid, disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis. This process involves the activation of stress-related signaling pathways.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for this compound Efficacy Testing in Xenograft Models
The following diagram outlines the typical workflow for conducting a this compound efficacy study using a subcutaneous xenograft model.
Caption: Workflow for this compound xenograft efficacy studies.
References
- 1. Drug localisation and growth inhibition studies of this compound-monoclonal anti-CEA conjugates in a human tumour xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug localisation and growth inhibition studies of this compound-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK and NFκB dependence of apoptosis induced by vinblastine in human acute promyelocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase II trial of this compound in breast cancer, lymphoma and other tumors: future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. td2inc.com [td2inc.com]
- 10. Raji Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. concordia.ab.ca [concordia.ab.ca]
- 15. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. researchgate.net [researchgate.net]
- 21. LLC cells tumor xenograft model [protocols.io]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 23. Scheduling of vincristine: drug accumulation and response of xenografts of childhood rhabdomyosarcoma determined by frequency of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
Application Notes and Protocols for Vindesine Drug Combination Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine, a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, is an antineoplastic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] To enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity, this compound is frequently evaluated in combination with other chemotherapeutic agents. This document provides detailed methodologies and application notes for screening this compound in combination with other drugs to identify synergistic, additive, or antagonistic interactions.
The primary methodologies covered include high-throughput screening (HTS), the checkerboard assay, isobologram analysis, and the Combination Index (CI) method. These techniques are crucial for the preclinical assessment of novel drug combinations and provide a rationale for further in vivo studies and clinical trials.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its cytotoxic effects by binding to tubulin, thereby preventing the formation of microtubules. Microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during cell division.[2][3] Disruption of microtubule dynamics by this compound leads to cell cycle arrest in the M-phase, ultimately triggering apoptosis.[2]
The rationale for combining this compound with other anticancer agents lies in targeting multiple, often complementary, cellular pathways. Common combination partners for this compound include:
-
DNA Damaging Agents (e.g., Cisplatin): These drugs form adducts with DNA, leading to replication stress and the activation of the DNA damage response (DDR) pathway. The synergy may arise from the ability of microtubule-targeting agents to interfere with the trafficking of DNA repair proteins, thus enhancing the cytotoxic effects of DNA damage.[4][5]
-
Topoisomerase Inhibitors (e.g., Doxorubicin (B1662922), Etoposide): These agents prevent the re-ligation of DNA strands after they have been cleaved by topoisomerases, leading to DNA breaks. The combination with this compound can be synergistic as cells arrested in mitosis may be more susceptible to the lethal effects of DNA damage.[6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize representative data from studies evaluating this compound in combination with other chemotherapeutic agents. It is important to note that IC50 and Combination Index (CI) values can vary significantly depending on the cell line, experimental conditions, and assay used.
Table 1: Preclinical Efficacy of this compound and Combination Partners (Illustrative IC50 Values)
| Cell Line | Cancer Type | Drug | IC50 | Citation |
| 1771 | Canine B-cell Lymphoma | This compound (VIN) | 0.25 µM | [7] |
| 1771 | Canine B-cell Lymphoma | Doxorubicin (DOX) | 0.73 µM | [7] |
| JIMT-1 | Breast Cancer | Doxorubicin (DOX) | 214 nM | [8] |
| MDA-MB-468 | Breast Cancer | Doxorubicin (DOX) | 21.2 nM | [8] |
| UKF-NB-3 | Neuroblastoma | Vincristine (B1662923) | Varies | [9] |
| A549 | Lung Cancer | Cisplatin (B142131) (CIS) | Varies | [10] |
| A549 | Lung Cancer | Vincristine | Varies | [10] |
*Note: Data for the closely related vinca alkaloid Vincristine is included for illustrative purposes due to the limited availability of specific this compound IC50 values in some contexts.
Table 2: Synergy Analysis of this compound Combinations (Illustrative Combination Index Values)
| Cell Line | Cancer Type | Drug Combination | Effect (CI Value) | Interpretation | Citation |
| HeLa, A172, ACHN, SK-HEP-1, NCI-H460, SK-OV-3 | Various | Doxorubicin + Gamitrinib | < 0.7 | High Synergism | [11] |
| 22Rv1, MDA-MB-231 | Prostate, Breast | Doxorubicin + Gamitrinib | 0.7 - 0.9 | Moderate Synergism | [11] |
| Human Hepatoma 7721 | Liver Cancer | Cisplatin + Vincristine* | > 1.0 (most concentrations) | Antagonism | [12] |
| Human Hepatoma 7721 | Liver Cancer | Cisplatin (20 mg/L) + 5-FU (100 mg/L) | < 1.0 | Synergism | [12] |
*Note: Data for the closely related vinca alkaloid Vincristine is included for illustrative purposes. **Illustrative of a synergistic combination with Doxorubicin.
Table 3: Clinical Response Rates of this compound-Based Combination Therapies *
| Cancer Type | Drug Combination | Number of Patients | Objective Response Rate | Citation |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | 88 | 33% | [13] |
| Non-Small Cell Lung Cancer | This compound + Etoposide (B1684455) + Cisplatin | 62 | 40.3% | [14] |
| Small Cell Lung Cancer | This compound + Etoposide | 41 | 43.9% | [14] |
| Metastatic Soft-Tissue Sarcomas | Doxorubicin + this compound | 298 | 18% | [13] |
*Note: Response rates in clinical trials are influenced by numerous factors including patient population, disease stage, and treatment schedule.
Experimental Protocols
High-Throughput Screening (HTS) for Drug Combinations
HTS allows for the rapid screening of large compound libraries to identify potential synergistic combinations.
Protocol:
-
Plate Preparation:
-
Compound Dispensing:
-
Utilize automated liquid handlers for precise dispensing of small volumes of this compound and the combination drug(s).
-
Create a dose-response matrix by dispensing varying concentrations of each drug across the plate. A common setup is a 6x6 or 8x8 matrix.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[16]
-
-
Cell Viability Assay:
-
Data Analysis:
-
Normalize the data to untreated controls.
-
Calculate synergy scores using models such as the Highest Single Agent (HSA), Bliss independence, or Zero Interaction Potency (ZIP) model.[2]
-
Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two drugs in vitro.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Dilution:
-
Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B).
-
-
Plate Setup:
-
Add increasing concentrations of Drug A along the x-axis of the plate.
-
Add increasing concentrations of Drug B along the y-axis of the plate.
-
The plate will now contain wells with single drugs at various concentrations and all possible combinations.
-
Include wells for untreated cells (negative control) and cells treated with each drug alone.
-
-
Incubation and Viability Assay:
-
Incubate the plate for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, MTS, or CTG).
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Isobologram Analysis
Isobologram analysis is a graphical method to evaluate drug interactions.
Protocol:
-
Dose-Response Curves:
-
Determine the dose-response curves for this compound and the combination drug individually.
-
Calculate the IC50 (or any other effect level, e.g., IC25, IC75) for each drug.
-
-
Isobologram Construction:
-
Plot the IC50 of this compound on the x-axis and the IC50 of the combination drug on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
-
Combination Testing:
-
Test various combinations of the two drugs (e.g., at fixed ratios based on their IC50 values).
-
Determine the concentrations of each drug in a combination that produce the same effect level (e.g., 50% inhibition).
-
-
Data Plotting and Interpretation:
-
Plot the data points for the effective combinations on the isobologram.
-
Synergy: Data points fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
-
Combination Index (CI) Method (Chou-Talalay)
The CI method provides a quantitative measure of drug interaction.
Protocol:
-
Dose-Effect Data:
-
Generate dose-effect data for each drug alone and in combination (at a constant ratio).
-
-
Median-Effect Analysis:
-
Use software like CompuSyn to perform median-effect analysis, which linearizes the dose-effect curves.
-
-
CI Calculation:
-
The CI is calculated using the following equation:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that produce effect x.
-
(D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that also produce effect x.
-
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways in this compound Combination Therapy
The synergy between this compound and its combination partners can be understood by examining the crosstalk between the cellular pathways they target.
This compound and DNA Damaging Agents (e.g., Cisplatin)
This compound-induced mitotic arrest can potentiate the effects of DNA damaging agents. A key mechanism is the disruption of intracellular trafficking of DNA damage response (DDR) proteins. Many DDR proteins, such as ATM, ATR, and DNA-PK, are transported along microtubules to the nucleus where they function in DNA repair.[4][5] By depolymerizing microtubules, this compound can sequester these repair proteins in the cytoplasm, preventing them from reaching the sites of DNA damage and thus enhancing the cytotoxicity of the DNA damaging agent.[4]
This compound and Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide)
Topoisomerase inhibitors cause DNA strand breaks. The combination with this compound, which arrests cells in mitosis, can be synergistic because the cellular checkpoints that would normally allow for DNA repair are overridden in the context of mitotic catastrophe. The prolonged mitotic arrest induced by this compound can lead to the activation of apoptotic signaling pathways, such as the phosphorylation of Bcl-2 family proteins by CDK1, lowering the threshold for cell death induced by the DNA damage from topoisomerase inhibitors.[2]
Conclusion
The systematic screening of this compound in combination with other anticancer agents is a critical step in the development of more effective cancer therapies. The methodologies outlined in this document, from high-throughput screening to detailed mechanistic analysis using the checkerboard, isobologram, and Combination Index methods, provide a robust framework for identifying and validating synergistic drug combinations. A thorough understanding of the underlying molecular mechanisms, particularly the crosstalk between microtubule dynamics, DNA damage response, and apoptotic signaling, is essential for the rational design of future clinical trials.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 3. mdpi.com [mdpi.com]
- 4. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule-targeting agents can sensitize cancer cells to ionizing radiation by an interphase-based mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of etoposide in the management of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antagonism between cisplatin and vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction between cisplatin, 5-fluorouracil and vincristine on human hepatoma cell line (7721) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized comparison of doxorubicin and this compound to doxorubicin for patients with metastatic soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and etoposide: A practical and well-tolerated therapy for elderly patients or patients in reduced clinical condition with extensive-stage small-cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vindesine Solubility in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Vindesine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I added it to my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media can stem from several factors:
-
pH Shift: this compound sulfate (B86663), the common salt form, is most stable in acidic conditions (pH 1.9) and may precipitate in solutions with a pH greater than 6.0.[1] Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which can cause the less soluble free base form of this compound to precipitate.
-
Solvent Shock: If this compound is prepared as a highly concentrated stock in an organic solvent like DMSO, rapid dilution into the aqueous environment of the culture medium can cause the compound to crash out of solution. This is a common issue with hydrophobic compounds.[2][3]
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in the culture medium may have surpassed its aqueous solubility limit. The aqueous solubility of this compound is relatively low.[1]
-
Interactions with Media Components: Components within the culture medium, such as salts and proteins, can potentially interact with this compound and reduce its solubility.[3][4]
-
Temperature Fluctuations: Changes in temperature, for instance, moving the medium from refrigeration to a 37°C incubator, can alter the solubility of compounds.[3][5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
For long-term storage, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[6] Methanol can also be used.[7] For aqueous stock solutions, sterile water can be used, but the pH should be considered, and storage should be short-term.[6]
Q3: What is the optimal pH for an aqueous solution of this compound?
This compound sulfate is most stable at a pH of 1.9.[1] For preparing aqueous solutions to be further diluted in media, a slightly acidic pH range is preferable to maintain its solubility. It is important to avoid alkaline conditions, as precipitation is more likely to occur at a pH above 6.[1]
Q4: How should I store my this compound stock solution?
This compound stock solutions should be protected from light.[4] For long-term stability, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[6] Short-term storage of aqueous solutions can be at 2-8°C.[6]
Q5: Can I dissolve the precipitate by heating the medium?
Heating is generally not recommended as it can lead to the degradation of this compound and other components in the culture medium.[6] It is preferable to discard the solution with precipitate and prepare a fresh one, carefully considering the factors that may have led to precipitation.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock to culture media.
This is a common problem that can often be resolved by modifying the dilution technique.
Troubleshooting Steps:
-
Reduce Solvent Shock:
-
Add the this compound stock solution drop-wise to the pre-warmed culture medium while gently swirling.[3] This allows for a more gradual dispersion of the compound.
-
Increase the volume of the culture medium to achieve a greater dilution factor.
-
-
Lower the Stock Solution Concentration: If the stock solution is highly concentrated, prepare a less concentrated stock to reduce the local concentration at the point of addition.
-
Check the Final Concentration: Ensure the final concentration of this compound in the media does not exceed its solubility limit under your experimental conditions.
Issue: Precipitate forms over time in the incubator.
This may indicate issues with the stability of this compound in the culture medium at 37°C or interactions with media components.
Troubleshooting Steps:
-
pH Stability: Monitor the pH of your culture medium over the course of your experiment. Cellular metabolism can alter the pH, potentially causing the this compound to precipitate. Ensure your medium has adequate buffering capacity.
-
Media Components: Consider if any supplements or high concentrations of salts in your specific media formulation could be interacting with the this compound.
-
Evaporation: Ensure proper humidification in the incubator to prevent evaporation from the culture plates, which can increase the concentration of all components, including this compound.[3][5]
Data Presentation
Table 1: Solubility and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C43H55N5O7 | [1][8] |
| Molecular Weight | 753.93 g/mol | [7][8] |
| Aqueous Solubility | 7.00e-02 g/L | [1] |
| pKa | 6.04, 7.67 | [7] |
| LogP | 2.9 | [1] |
| Form | Solid | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound sulfate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound sulfate to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.754 mg of this compound (based on a molecular weight of 753.93 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile amber vial. Add the appropriate volume of sterile DMSO (in this example, 100 µL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protecting sterile vials. Store the aliquots at -20°C for long-term use.[6]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (37°C)
-
Sterile culture flasks or plates
-
Sterile serological pipettes
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C in a water bath.
-
Calculate Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the media.
-
Gradual Dilution: Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed media while gently swirling the flask or plate.[3] This helps to prevent localized high concentrations and precipitation.
-
Final Mixing: Gently mix the medium to ensure uniform distribution of this compound.
-
Inspect for Precipitation: After adding the stock solution, visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound's mitotic inhibition.
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound [drugfuture.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Vindesine Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Vindesine concentration for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antineoplastic agent belonging to the vinca (B1221190) alkaloid family, derived from Catharanthus roseus.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] By binding to β-tubulin, this compound inhibits microtubule polymerization, leading to a dysfunctional mitotic spindle. This disruption activates the mitotic spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. For initial dose-response experiments, it is advisable to test a broad range of concentrations. Based on available data for various cancer cell lines, a starting range from low nanomolar (nM) to low micromolar (µM) is recommended. For instance, in human melanoma cell lines, IC50 values (the concentration that inhibits 50% of cell viability) have been reported to range from picomolar to nanomolar concentrations in MTT assays and from 45 to 500 nM in clonogenic assays.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound sulfate (B86663) is typically dissolved in sterile water or a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at 2-8°C and protected from light.[3] When diluted in infusion fluids such as 0.9% sodium chloride or 5% dextrose, this compound has been shown to be stable for up to three weeks at 25°C.[4] For cell culture experiments, it is best practice to prepare fresh dilutions from the stock solution in your cell culture medium for each experiment to ensure consistency.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on your cell line's doubling time and the specific endpoint you are measuring. For cell viability assays, incubation times of 48 to 72 hours are common.[3] For cell cycle analysis, shorter incubation times (e.g., 18-24 hours) may be sufficient to observe G2/M arrest.[5] A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and experimental question.
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the assay method and experimental conditions.
| Cell Line Type | Assay Method | IC50 Concentration Range | Reference |
| Human Melanoma | MTT Assay | 1 pM - 10 nM | [1] |
| Human Melanoma | Clonogenic Assay | 45 nM - 500 nM | [2] |
| Human Melanoma | Clonogenic Assay | 60 nM - 70 nM | [1] |
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the culture plate, or inconsistent pipetting.
-
Solution:
-
Ensure a homogenous single-cell suspension before plating.
-
Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Use calibrated pipettes and ensure consistent technique when adding cells, media, and this compound.
-
Issue 2: No significant cell death or effect on cell viability is observed.
-
Possible Cause:
-
Suboptimal this compound Concentration: The concentrations tested may be too low for your specific cell line.
-
Drug Inactivity: The this compound stock solution may have degraded.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance to this compound. A common mechanism is the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[3]
-
High Cell Density: A high cell density can reduce the effective drug concentration per cell.[3]
-
-
Solution:
-
Perform a dose-response experiment with a wider and higher range of this compound concentrations.
-
Prepare a fresh stock solution of this compound.
-
If resistance is suspected, you can test for the expression and activity of P-gp. The use of a P-gp inhibitor, such as verapamil, can help determine if this is the mechanism of resistance.
-
Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Issue 3: Vehicle control (e.g., DMSO) shows significant toxicity.
-
Possible Cause: The final concentration of the solvent in the culture medium is too high.
-
Solution:
-
Ensure the final concentration of DMSO is kept at a non-toxic level, typically below 0.5%.
-
Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line.
-
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include wells for untreated cells and vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on the cell cycle.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for the desired time (e.g., 18-24 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol describes how to detect and quantify apoptosis induced by this compound.
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated controls.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[7]
-
Mandatory Visualizations
Caption: A logical workflow for determining and applying the optimal this compound concentration.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
References
- 1. Antiproliferative activity of vinorelbine (Navelbine) against six human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory activity of S12363, a novel vinca alkaloid derivative on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitivity of new and established human melanoma cell lines: comparison of [3H]thymidine incorporation and soft agar clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of etretinate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Inconsistent Results in Vindesine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Vindesine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine.[1] Its primary mechanism of action is the disruption of microtubule dynamics by binding to tubulin.[2] This interference with microtubule polymerization leads to the arrest of cells in the M-phase (metaphase) of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][3][4]
Q2: My this compound solution appears to have precipitated. What could be the cause?
A2: this compound sulfate (B86663) is most stable at a pH of 1.9 and may precipitate in solutions with a pH greater than 6.[3] It is crucial to ensure the pH of your solvent and final solution remains within the optimal range to maintain solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Intact vials of this compound should be refrigerated at 2-8°C.[3] Once reconstituted, the solution is reported to be stable under refrigeration for 30 days.[3] Studies have also shown that this compound is stable for extended periods when stored at both refrigerated and room temperatures in various infusion fluids like 0.9% sodium chloride and 5% dextrose.[5][6]
Q4: I am observing significant variability in cytotoxicity assays between experiments. What are the potential sources of this inconsistency?
A4: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all experiments.[4]
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Inconsistent concentrations due to degradation or improper dilution can lead to variability.
-
Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Maintain a consistent incubation time for all experiments.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can introduce variability. Ensure that the assay is validated for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Verify the initial concentration of your this compound stock solution. Perform serial dilutions carefully and use calibrated pipettes. Prepare fresh dilutions for each experiment. |
| Cell Line Instability | Ensure your cell line has a consistent passage number and has not undergone significant genetic drift. Periodically re-authenticate your cell line. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge Effects in Plates | Minimize edge effects by not using the outer wells of the plate for experimental data or by filling them with media to maintain humidity. |
| Variability in Reagent Addition | Use a multichannel pipette or an automated liquid handler for adding reagents to minimize timing differences between wells. |
Issue 2: Unexpected Cell Morphology or Behavior
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | If using a solvent like DMSO, perform a solvent control to ensure the observed effects are not due to the solvent itself. Keep the final solvent concentration low and consistent across all treatments. |
| Contamination | Regularly check cell cultures for microbial contamination (bacteria, yeast, fungi, mycoplasma). Use sterile techniques and periodically test your cultures. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects.[7] Titrate the drug concentration to a range that is relevant to its known mechanism of action. |
Issue 3: Difficulty in Reproducing Cell Cycle Arrest Data
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Suboptimal Fixation | For flow cytometry, ensure proper cell fixation. Ice-cold 70% ethanol (B145695) is a common and effective fixative for cell cycle analysis.[4] |
| Inadequate Staining | Use a saturating concentration of a DNA-binding dye like propidium (B1200493) iodide (PI) and include RNase A to prevent staining of double-stranded RNA.[4] |
| Cell Clumping | Ensure a single-cell suspension before flow cytometry analysis. If necessary, filter the cells through a cell strainer. |
| Incorrect Gating Strategy | Establish a consistent gating strategy to exclude debris and doublets from your analysis. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting:
-
Fixation: Resuspend the cell pellet in cold PBS, then add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.[4] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL).[4] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound's mechanism leading to apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. benchchem.com [benchchem.com]
Vindesine Neurotoxicity Mitigation: A Technical Support Guide for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of vindesine-induced neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the typical manifestations of this compound neurotoxicity in neuronal cell cultures?
A1: this compound, a vinca (B1221190) alkaloid, primarily disrupts microtubule dynamics, which is crucial for neuronal structure and function. In vitro, this manifests as:
-
Neurite retraction and degeneration: A noticeable shortening or complete loss of neurites.
-
Axonal transport deficits: Disruption of the transport of essential molecules along the axon.
-
Cell body swelling: An increase in the size of the neuronal soma.
-
Apoptosis: Programmed cell death, particularly at higher concentrations or longer exposure times.
Q2: How does the neurotoxicity of this compound compare to other vinca alkaloids in vitro?
A2: The in vitro neurotoxicity of vinca alkaloids generally correlates with their clinical neurotoxicity. The order of potency is typically: Vincristine (B1662923) > this compound > Vinblastine.[1]
Table 1: Comparative Neurotoxicity of Vinca Alkaloids in vitro
| Vinca Alkaloid | Relative In Vitro Neurotoxicity | Observations in Cultured Rat Midbrain Cells[1] |
| Vincristine | Most Potent | Loss of processes and cell body swelling at concentrations as low as 0.004 µg/mL. |
| This compound | Intermediate Potency | Exhibits neurotoxic effects at concentrations between those of vincristine and vinblastine. |
| Vinblastine | Least Potent | Requires higher concentrations to induce similar neurotoxic effects compared to vincristine and this compound. |
Q3: What are the primary molecular mechanisms underlying this compound-induced neurotoxicity?
A3: The neurotoxic effects of this compound are multifactorial and primarily stem from its interaction with tubulin. Key mechanisms include:
-
Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the cytoskeleton, leading to impaired axonal transport and neurite degeneration.
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and altered mitochondrial dynamics (fission and fusion).
-
Oxidative Stress: The increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.
-
Apoptosis Induction: Disruption of microtubules and mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.
Troubleshooting Guide
Issue 1: High variability in neurite outgrowth assays after this compound treatment.
-
Possible Cause: Inconsistent cell plating density or differentiation state of neuronal cultures.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.
-
Standardize Differentiation Protocol: Use a consistent and well-defined protocol to differentiate stem cells into neurons to ensure a homogenous population.
-
Pre-treatment Neurite Extension: Allow cells to extend neurites for a consistent period (e.g., 24-48 hours) before adding this compound.
-
Automated Image Analysis: Use automated image analysis software to quantify neurite length and branching to reduce user bias.
-
Issue 2: Difficulty in establishing a consistent dose-response curve for this compound neurotoxicity.
-
Possible Cause: The concentration range of this compound may be too narrow or not appropriate for the specific cell type.
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of this compound concentrations, from picomolar to micromolar, to identify the IC50 for your specific neuronal cell model.
-
Time-Course Experiment: Evaluate neurotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Cell Model Sensitivity: Be aware that different neuronal cell types (e.g., primary dorsal root ganglion neurons, iPSC-derived motor neurons, PC12 cells) will exhibit different sensitivities to this compound.
-
Strategies for Mitigating this compound Neurotoxicity In Vitro
Several strategies have been explored to mitigate the neurotoxic effects of vinca alkaloids in vitro, which are likely applicable to this compound. These approaches primarily focus on counteracting the downstream effects of microtubule disruption.
Table 2: Potential Neuroprotective Agents Against Vinca Alkaloid-Induced Neurotoxicity
| Agent/Strategy | Proposed Mechanism of Action | In Vitro Model | Key Findings |
| Antioxidants | |||
| Sodium Selenite (B80905) | Reduces oxidative stress and apoptosis. | PC12 cells (with Vincristine) | Co-incubation with sodium selenite significantly reduced vincristine-induced cell damage.[2][3] |
| Guarana Extract | Reduces ROS and lipid peroxidation, stimulates catalase activity. | Mouse brain and cerebellum cells (with Vincristine) | Exhibited a notable protective effect by increasing cell viability and reducing oxidative stress markers.[4] |
| Mitochondrial-Targeted Agents | |||
| Mitoquinone | Improves mitochondrial function and inhibits oxidative stress and apoptosis. | Primary neurons (with Vincristine) | Alleviated axonal degeneration and mitochondrial dysfunction. |
| Signaling Pathway Modulators | |||
| NHP2L1 Inhibitors (e.g., Dipyridamole) | Mitigates effects on neurons while synergizing with anti-leukemic effects. | iPSC-derived neurons (with Vincristine) | Protected against vincristine-induced toxicity in neurons.[5] |
| Other Neuroprotective Agents | |||
| Gangliosides | Protects against microtubule fragmentation. | Dorsal root ganglion cells (with Vincristine) | Attenuated the neurotoxic effects of vincristine on neurite outgrowth.[6] |
| Noscapine (B1679977) | Protects against demyelination. | Co-cultures of neurons, astrocytes, and oligodendrocytes (with Vincristine) | A combination of vincristine and noscapine protected against demyelination.[7] |
Experimental Protocols
Note: The following protocols are adapted from studies on vincristine and should be optimized for this compound and the specific in vitro model being used.
1. Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
Differentiation: Plate PC12 cells on collagen-coated plates and induce differentiation with Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL for 2-3 days.
-
Treatment: Treat differentiated PC12 cells with a range of this compound concentrations. Include a vehicle control and co-treatment with a potential neuroprotective agent.
-
Incubation: Incubate for 24-72 hours.
-
Analysis: Fix the cells with 4% paraformaldehyde. Stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). Capture images using a high-content imaging system and quantify neurite length and number of neurite-bearing cells using image analysis software.
2. Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm):
-
Treat neuronal cells with this compound ± neuroprotective agent.
-
Incubate with a fluorescent dye sensitive to ΔΨm (e.g., TMRM or JC-1) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Reactive Oxygen Species (ROS) Production:
-
Treat neuronal cells as described above.
-
Incubate with a ROS-sensitive fluorescent probe (e.g., CellROX Green or DCFDA) according to the manufacturer's instructions.
-
Measure fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates elevated ROS levels.
-
Visualizations
Caption: Core mechanism of this compound-induced neurotoxicity.
Caption: Experimental workflow for testing neuroprotective agents.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and this compound with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of selenium on vincristine-induced peripheral neuropathy in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of selenium on vincristine-induced peripheral neuropathy in PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Guarana (Paullinia cupana Mart.) against Vincristine in Vitro Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gangliosides attenuate vincristine neurotoxicity on dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of noscapine and vincristine combination on demyelination and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Vindesine Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on reversing vindesine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in cancer cells?
A1: this compound resistance is a multifactorial phenomenon. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), actively pumps this compound out of the cell, preventing it from reaching its intracellular target.[1]
-
Alterations in Microtubule Dynamics: Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein can reduce the binding affinity of this compound to its target.
-
Evasion of Apoptosis: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can prevent the cell from undergoing programmed cell death even after mitotic arrest.
Q2: How can I determine if my cells are overexpressing P-glycoprotein (P-gp)?
A2: You can assess P-gp expression and function through several methods:
-
Western Blot: This technique allows for the direct detection and quantification of P-gp protein levels in your cell lysates.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods can be used to visualize the expression and localization of P-gp in cells and tissues.
-
Functional Assays (Flow Cytometry): Using fluorescent P-gp substrates like Rhodamine 123 or Calcein-AM, you can measure the efflux activity of P-gp.[2][3] Resistant cells with high P-gp activity will show lower intracellular fluorescence compared to sensitive cells or resistant cells treated with a P-gp inhibitor.[2][3]
Q3: What are some common agents used to reverse this compound resistance, and how do they work?
A3: Several compounds, known as chemosensitizers or reversal agents, can counteract this compound resistance. They often work by:
-
Inhibiting ABC Transporters:
-
Verapamil (B1683045): A calcium channel blocker that can inhibit P-gp, thereby increasing the intracellular concentration of vinca (B1221190) alkaloids.[2][4]
-
Piperine and its analogs: Natural compounds that have been shown to inhibit P-gp function.[5][6]
-
Quercetin (B1663063): A flavonoid that can down-regulate the expression of ABCB1.[7][8]
-
-
Modulating Signaling Pathways: Inhibitors of pathways like PI3K/Akt and MAPK/ERK, which are often upregulated in resistant cells, can re-sensitize them to chemotherapy.
Q4: I am not observing a significant reversal of resistance with my chosen agent. What could be the issue?
A4: Several factors could contribute to this:
-
Mechanism of Resistance: Your cell line may have a resistance mechanism that is not targeted by your chosen agent (e.g., altered tubulin isotype expression instead of P-gp overexpression).
-
Concentration of the Reversal Agent: The concentration of the reversal agent may be suboptimal. It's crucial to perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Duration of Exposure: The timing and duration of co-incubation with this compound and the reversal agent can be critical.[1]
-
Agent Stability: Ensure the reversal agent is stable under your experimental conditions.
Troubleshooting Guides
This compound Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding density- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous single-cell suspension before and during plating.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and ensure consistent technique. |
| Low absorbance readings even at high this compound concentrations in sensitive cells | - Low cell seeding density- Cells are not actively dividing- Incorrect wavelength used for reading | - Optimize the initial cell seeding density.- Use cells in the logarithmic growth phase.- Ensure the plate reader is set to the correct wavelength for the formazan (B1609692) product (typically 570 nm for MTT). |
| High background in "medium only" control wells | - Contamination of the culture medium- Phenol (B47542) red in the medium can interfere with absorbance readings | - Use fresh, sterile medium.- Use a medium without phenol red for the assay, or ensure proper background subtraction. |
| Unexpected cytotoxicity of the reversal agent alone | - The reversal agent has intrinsic cytotoxic effects at the concentration used. | - Perform a dose-response curve for the reversal agent alone to determine its IC50 and select a non-toxic concentration for combination experiments. |
P-glycoprotein Functional Assay (Flow Cytometry with Rhodamine 123)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak fluorescent signal in all samples | - Insufficient concentration of Rhodamine 123- Incorrect laser and filter setup on the flow cytometer- Cells are not viable | - Titrate the concentration of Rhodamine 123 (optimal range is often 50-200 ng/ml).[3]- Ensure the correct excitation (e.g., 488 nm) and emission (e.g., 525/50 nm) settings are used.- Check cell viability using a dye like Propidium Iodide or 7-AAD. |
| High background fluorescence in negative controls | - Autofluorescence of cells- Non-specific binding of the dye | - Include an unstained cell control to set the baseline fluorescence.- Ensure adequate washing steps to remove extracellular dye. |
| No difference in fluorescence between sensitive and resistant cells | - The resistance mechanism in your cell line is not P-gp mediated.- The P-gp inhibitor is not effective or used at a suboptimal concentration. | - Confirm P-gp expression by Western blot.- Perform a dose-response experiment for the P-gp inhibitor. |
| High variability between replicate samples | - Inconsistent cell numbers- Variation in incubation times | - Ensure accurate cell counting and pipetting.- Standardize all incubation times precisely. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (nM) | Resistance Fold |
| L5178Y (Sensitive) | Murine Lymphoblastic Leukemia | 35 | - |
| L5178Y/VDS (Resistant) | Murine Lymphoblastic Leukemia | ~1925 | ~55 |
| CCRF-CEM (Sensitive) | Human T-cell Leukemia | 2.5 | - |
| CEM/VLB100 (Resistant) | Human T-cell Leukemia | ~250 | ~100 |
Note: Data is compiled and estimated from multiple sources. Actual IC50 values can vary depending on experimental conditions.
Table 2: Effect of Reversal Agents on Vinca Alkaloid Cytotoxicity
| Cell Line | Cancer Type | Drug | Reversal Agent (Concentration) | Fold Reversal of Resistance |
| C26 | Mouse Colon Adenocarcinoma | Vincristine (B1662923) | Verapamil (6.6 µM) | ~12 |
| B16 | Mouse Melanoma | Vincristine | Verapamil (6.6 µM) | ~2.5 |
| KB ChR 8-5 | Human Oral Carcinoma | Vincristine | Piperine Analog (low µM) | Complete Reversal |
| MCF-7/DOX | Human Breast Cancer | Doxorubicin (B1662922) | Quercetin (10 µM) | ~3.3 |
Note: Data is compiled from multiple sources and illustrates the potential of reversal agents. The "Fold Reversal" is an estimation of the reduction in the IC50 value in the presence of the reversal agent.[2][6][8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the IC50 of this compound in sensitive and resistant cancer cells, with and without a reversal agent.
Materials:
-
This compound stock solution
-
Reversal agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For combination studies, prepare serial dilutions of this compound in a medium containing a fixed, non-toxic concentration of the reversal agent.
-
Include controls: untreated cells, cells with vehicle control, and cells with the reversal agent alone.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123 and Flow Cytometry
Objective: To assess the P-gp efflux activity in live cells and the inhibitory effect of a reversal agent.
Materials:
-
Rhodamine 123 stock solution (in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
Complete cell culture medium
-
Ice-cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in complete medium.
-
-
Inhibitor Treatment (for control):
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
For positive control of inhibition, pre-incubate cells with a known P-gp inhibitor (e.g., 20 µM Verapamil) for 30 minutes at 37°C. Do the same for the experimental reversal agent.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 100-200 ng/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye and stop the efflux.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the samples on a flow cytometer (excitation: 488 nm, emission: ~525 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the mean fluorescence intensity (MFI) between samples. Resistant cells should have lower MFI than sensitive cells. Cells treated with an effective P-gp inhibitor should show an increase in MFI.
-
Protocol 3: Western Blot for ABCB1 (P-gp) and β-tubulin Expression
Objective: To determine the protein expression levels of P-gp and β-tubulin in sensitive and resistant cell lines.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-β-tubulin, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the expression of ABCB1 and β-tubulin to the loading control.
-
Visualizations
Caption: Workflow for investigating this compound resistance and its reversal.
Caption: Key signaling pathways involved in this compound resistance.
References
- 1. Effect of duration of exposure to verapamil on vincristine activity against multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion by verapamil of vincristine responsiveness in tumor cell lines inherently resistant to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Vindesine in Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vindesine in combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a semi-synthetic vinca (B1221190) alkaloid that exerts its anti-cancer effects by disrupting microtubule dynamics.[1] It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization.[1] This disruption of microtubule assembly leads to the arrest of cells in the M-phase (mitosis) of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]
Q2: What are the major dose-limiting toxicities associated with this compound?
A2: The primary dose-limiting toxicities of this compound are myelosuppression (suppression of bone marrow activity, leading to reduced blood cell counts) and neurotoxicity (damage to the peripheral nervous system).[2] Other common side effects include gastrointestinal issues, alopecia (hair loss), and local irritation if the drug extravasates during intravenous administration.[2]
Q3: Why is improving the therapeutic index of this compound in combination therapy important?
A3: Improving the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug, is crucial for maximizing its anti-cancer efficacy while minimizing harm to the patient. A wider therapeutic index allows for the administration of a dose that is more effective against cancer cells without causing severe side effects. In combination therapy, this is particularly important as the toxicities of different drugs can be additive.
Q4: What are some common strategies to improve the therapeutic index of this compound?
A4: Several strategies are being explored to enhance the therapeutic index of this compound, including:
-
Combination with synergistic agents: Combining this compound with drugs that have different mechanisms of action can lead to enhanced anti-tumor activity without a proportional increase in toxicity.
-
Targeted drug delivery: Encapsulating this compound in delivery systems like liposomes can help to preferentially deliver the drug to tumor tissue, reducing its exposure to healthy tissues and thus lowering systemic toxicity.
-
Use of drug sensitizers: These are agents that can make cancer cells more susceptible to the effects of this compound, potentially allowing for lower, less toxic doses to be used.
-
Dose optimization: Carefully designing dosing schedules and regimens based on preclinical and clinical data can help to maximize efficacy while managing toxicity.[3]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density, pipetting errors, or the "edge effect" in multi-well plates.[4]
-
Troubleshooting Steps:
-
Ensure a homogeneous single-cell suspension before seeding to achieve uniform cell distribution.
-
Calibrate pipettes regularly and use a consistent pipetting technique.
-
To mitigate the "edge effect," avoid using the outer wells of the plate for experimental samples or fill them with a sterile medium to maintain humidity.[4]
-
Issue 2: Unexpectedly High Toxicity in Animal Models
-
Possible Cause: Incorrect dose calculation, inappropriate vehicle for drug administration, or increased susceptibility of the animal strain.
-
Troubleshooting Steps:
-
Double-check all dose calculations, including conversions from in vitro IC50 values to in vivo doses.
-
Ensure the vehicle used to dissolve this compound and its combination partner is non-toxic and appropriate for the route of administration.
-
Review the literature for information on the sensitivity of the specific animal strain to vinca alkaloids and the other drug in the combination. Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.
-
Issue 3: Difficulty in Assessing this compound-Induced Neurotoxicity In Vitro
-
Possible Cause: The chosen cell line may not be a suitable model for neuronal toxicity, or the assay endpoint may not be sensitive enough.
-
Troubleshooting Steps:
-
Utilize neuronal cell lines (e.g., PC-12) or primary neuronal cultures, which are more relevant for neurotoxicity studies.[5]
-
Employ sensitive endpoints for assessing neurotoxicity, such as neurite outgrowth inhibition, which can be quantified through microscopy and image analysis.[5]
-
Include a positive control for neurotoxicity (e.g., a known neurotoxic agent) to validate the assay system.
-
Issue 4: Lack of Synergy in Combination Therapy Experiments
-
Possible Cause: The dosing schedule of the two drugs is not optimal for synergistic interaction, or the chosen cell line/tumor model is resistant to the combination.
-
Troubleshooting Steps:
-
Experiment with different administration schedules (e.g., sequential vs. concurrent) to identify the optimal timing for synergy.
-
Investigate the expression of potential resistance markers in your cell line or tumor model, such as ABC transporters or specific β-tubulin isotypes.[2]
-
Consider using a different combination partner that targets a complementary pathway to overcome potential resistance mechanisms.
-
Quantitative Data from Clinical Trials
The following tables summarize data from clinical trials investigating this compound in combination with other chemotherapeutic agents.
Table 1: this compound in Combination with Cisplatin (B142131) and Ifosfamide for Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Number of Patients | Overall Response Rate (%) | Complete Response (%) | Median Survival (months) | Reference |
| This compound + Ifosfamide + Cisplatin (VIP) | 64 | 39 | 4.7 | 9 | [6] |
| Mitomycin + Ifosfamide + Cisplatin (MIP) | 50 | 24 | 0 | 7 | [7] |
| This compound + Ifosfamide + Cisplatin (VIP) | 50 | 22 | 4 | 7 | [7] |
Table 2: this compound in Combination with Etoposide (B1684455) for Small Cell Lung Cancer (SCLC)
| Treatment Regimen | Number of Patients | Overall Response Rate (%) | Complete Response (%) | Median Survival (months) | Reference |
| This compound + Etoposide | 41 | 43.9 | - | 9.3 | [8] |
| Etoposide + this compound (EV) | 106 | 55 | 13 | 9.2 | [9] |
| Cisplatin + Etoposide + this compound (CEV) | 95 | 74 | 21 | 10.4 | [9] |
Table 3: this compound in Combination with Cisplatin and Other Agents for Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Number of Patients (evaluable) | Overall Response Rate (%) | Complete Response (%) | Median Survival (months) | Reference |
| This compound + Cisplatin (VP) | Not specified | 33 | - | 11.5 | [10] |
| Mitomycin + this compound + Cisplatin (MVP) | Not specified | 43 | - | 9.7 | [10] |
| Etoposide + Cisplatin alternating with this compound + Mitomycin (EP/VM) | Not specified | 19 | - | 9.2 | [10] |
| Cisplatin + Etoposide + this compound | 62 | 40.3 | 8.1 | 12 (responders) | [11] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in combination with another agent.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and combination agent stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the combination agent, and the combination of both. Include a vehicle-treated control.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be assessed using methods such as the Chou-Talalay combination index.
-
2. In Vivo Xenograft Tumor Model for Therapeutic Index Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy and toxicity of this compound combination therapy.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and combination agent formulations
-
Calipers for tumor measurement
-
Scale for body weight measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy).
-
Administer treatments according to the desired schedule and route.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
The therapeutic index can be estimated by comparing the anti-tumor efficacy (tumor growth inhibition) at a given dose with the observed toxicity (e.g., percentage of body weight loss).
-
3. Flow Cytometry for Cell Cycle Analysis
This protocol is for assessing this compound-induced mitotic arrest.
-
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in the G2/M phase will indicate the extent of mitotic arrest.[12]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Apoptosis Induction
This compound disrupts microtubule polymerization, leading to mitotic arrest. This prolonged arrest activates the spindle assembly checkpoint, which can ultimately trigger the intrinsic pathway of apoptosis.
Caption: this compound's mechanism leading to mitotic arrest and apoptosis.
Experimental Workflow for In Vivo Therapeutic Index Assessment
The following diagram illustrates a typical workflow for assessing the therapeutic index of a this compound combination therapy in a preclinical setting.
Caption: A typical workflow for in vivo efficacy and toxicity studies.
This compound, JNK Pathway, and Bcl-2 Family in Apoptosis
Vinca alkaloids can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn can modulate the activity of Bcl-2 family proteins to promote apoptosis.[13] JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 proteins or activate pro-apoptotic BH3-only proteins.[14] Combining this compound with a Bcl-2 inhibitor could potentially lead to a synergistic induction of apoptosis.
Caption: Synergistic potential of this compound and Bcl-2 inhibitors.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 4. benchchem.com [benchchem.com]
- 5. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination chemotherapy with this compound-ifosfamide-cisplatin (VIP) in locally advanced unresectable stage III and in stage IV non-small cell lung cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized phase II trial comparing two chemotherapy combinations for non-small cell lung cancer. Mitomycin, ifosfamide, and cisplatin versus this compound, ifosfamide, and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and etoposide: A practical and well-tolerated therapy for elderly patients or patients in reduced clinical condition with extensive-stage small-cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized study comparing etoposide and this compound with or without cisplatin as induction therapy for small cell lung cancer. EORTC Lung Cancer Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Combination chemotherapy with cisplatin, etoposide, and this compound in non-small cell lung carcinoma: a clinical trial of the EORTC lung cancer working party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Sensitivity to Vindesine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific sensitivity to Vindesine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, used as an antineoplastic agent in cancer chemotherapy.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[2] This disruption of microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle (mitosis), ultimately inducing programmed cell death (apoptosis).[3]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
A2: The differential sensitivity of cancer cell lines to this compound is a multifactorial phenomenon. The primary reasons can be categorized as either intrinsic (inherent characteristics of the cancer cells) or acquired (developed in response to drug exposure) resistance. Key contributing factors include:
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4]
-
Alterations in Tubulin: Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein itself can decrease the binding affinity of this compound to its target, leading to resistance.[4]
-
Number of this compound Receptors: The density of this compound binding sites can vary between cell lines. For instance, studies have shown that the K562 (chronic myelogenous leukemia) and MOLT-4 (T-cell leukemia) cell lines possess a higher number of this compound receptors compared to the HL-60 (acute promyelocytic leukemia) cell line and normal blood lymphocytes.
-
Dysregulation of Apoptotic Pathways: Alterations in the proteins that regulate apoptosis, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells more resistant to this compound-induced cell death.[4]
Q3: What are some examples of cell lines with known differences in sensitivity to this compound?
A3: Studies have demonstrated varying responses to this compound across different cell lines. For example, murine neuroblastoma cells have been shown to be approximately fivefold less sensitive to this compound compared to vincristine (B1662923). In contrast, murine L5178Y lymphoma cells are highly sensitive to this compound.[5] Qualitative and quantitative differences in the activity of this compound have also been noted in human neuroblastoma cells.[5]
Data Presentation: this compound Sensitivity in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a quantitative measure of their sensitivity. Lower IC50 values indicate higher sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 0.05 | [6] |
| MCF-7 | Breast Carcinoma | 0.17 | [6] |
| L1210 | Leukemia | Potent inhibitor (specific IC50 not stated) |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the duration of drug exposure. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After drug treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Apoptosis Induction
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for IC50 determination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assay results between replicates. | - Inconsistent cell seeding density.- Pipetting errors during reagent or drug addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use a consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| No significant cytotoxic effect of this compound observed, even at high concentrations. | - The cell line may have intrinsic or acquired resistance to this compound.- The this compound stock solution may have degraded.- The incubation time may be too short for the cytotoxic effects to manifest. | - Verify the expression of P-glycoprotein or the presence of tubulin mutations in your cell line.- Prepare a fresh stock solution of this compound and verify its concentration.- Increase the duration of drug exposure (e.g., up to 72 hours). |
| Unexpected cell morphology changes not consistent with mitotic arrest. | - The this compound concentration may be too high, leading to immediate necrotic cell death.- The cells may be undergoing a different form of cell death (e.g., apoptosis-independent). | - Perform a dose-response and time-course experiment to observe morphological changes at different concentrations and time points.- Use specific markers to investigate other cell death pathways. |
| Difficulty in dissolving this compound. | - this compound sulfate (B86663) has specific solubility properties. | - Refer to the manufacturer's instructions for the appropriate solvent and concentration for preparing stock solutions. |
| Inconsistent results with different batches of serum or media. | - Variability in the quality and composition of reagents. | - Test new batches of serum and media on a small scale before use in large experiments.- Maintain a consistent source and lot of critical reagents whenever possible. |
References
- 1. researchgate.net [researchgate.net]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vindesine Efficacy with Non-Toxic Adjuvants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the efficacy of the chemotherapeutic agent Vindesine with non-toxic adjuvants.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to enhance this compound's efficacy?
A1: this compound, a vinca (B1221190) alkaloid, is an effective anti-cancer agent that works by disrupting microtubule formation, leading to mitotic arrest and cell death. However, its clinical use can be limited by inherent or acquired drug resistance and dose-limiting toxicities, such as neurotoxicity and myelosuppression.[1][2] Enhancing its efficacy with non-toxic adjuvants could allow for lower, less toxic doses of this compound to be used, while achieving a greater therapeutic effect.
Q2: What are "non-toxic adjuvants" in this context?
A2: In this context, non-toxic adjuvants refer to compounds that, at the concentrations used to enhance this compound's effects, exhibit minimal toxicity to normal cells. These are often naturally derived compounds or repurposed drugs that can overcome resistance mechanisms or synergistically boost the anti-cancer activity of this compound.[3]
Q3: What are the primary mechanisms of resistance to this compound?
A3: A major mechanism of resistance to this compound and other vinca alkaloids is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from cancer cells, reducing its intracellular concentration and thus its effectiveness.[4]
Q4: How do non-toxic adjuvants enhance this compound's efficacy?
A4: Non-toxic adjuvants can enhance this compound's efficacy through several mechanisms. Some, like verapamil (B1683045) and piperine (B192125), can inhibit P-glycoprotein, leading to increased intracellular accumulation of this compound.[4][5][6] Others, such as curcumin (B1669340), can sensitize cancer cells to chemotherapy by modulating signaling pathways involved in apoptosis and cell survival, like the NF-κB pathway.[7]
Q5: Are there any known signaling pathways affected by the combination of this compound and non-toxic adjuvants?
A5: Yes, combination therapies often impact key cancer-related signaling pathways. For instance, the combination of vincristine (B1662923) (a closely related vinca alkaloid) and curcumin has been shown to decrease the activation of NF-κB, a transcription factor that promotes cell survival and inhibits apoptosis.[7] This leads to an enhanced apoptotic response. The combination of piperine analogs with vincristine has also been shown to potentiate vincristine-induced NF-κB-mediated apoptosis.[8]
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and my chosen adjuvant.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment to test a wide range of concentrations for both this compound and the adjuvant to identify the optimal synergistic ratio. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Try pre-treating the cells with the adjuvant for a specific period (e.g., 24 hours) before adding this compound, or co-administering them simultaneously. |
| Cell Line Insensitivity | The mechanism of synergy may be cell-line specific. Ensure your chosen cell line expresses the target of the adjuvant (e.g., P-glycoprotein for efflux pump inhibitors). Consider testing a panel of cell lines. |
| Assay Sensitivity | The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle synergistic effects. Try an alternative method (e.g., switch from a metabolic assay like MTT to a direct cell counting method or a more sensitive apoptosis assay). |
Problem 2: I am observing high toxicity in my control cells treated with the adjuvant alone.
| Possible Cause | Troubleshooting Step |
| Adjuvant Concentration is Too High | Perform a dose-response curve for the adjuvant alone to determine its IC50 value in your specific cell line. Use concentrations well below the IC50 for combination studies. |
| Solvent Toxicity | If the adjuvant is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only). |
| Incorrect Incubation Time | The adjuvant may exhibit time-dependent toxicity. Reduce the incubation time and assess cell viability at multiple time points. |
Problem 3: My Western blot results for P-glycoprotein expression are inconsistent.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your primary antibody for P-glycoprotein using a positive control cell line known to overexpress P-gp. |
| Insufficient Protein Loading | Ensure equal protein loading across all lanes of your gel using a reliable protein quantification method (e.g., BCA assay) and by probing for a housekeeping protein like GAPDH or β-actin. |
| Subcellular Fractionation Issues | P-glycoprotein is a membrane protein. Consider preparing membrane protein-enriched fractions from your cell lysates for a stronger signal. |
| Timing of Analysis | P-glycoprotein expression may be dynamically regulated. Perform a time-course experiment to determine the optimal time point to assess changes in its expression after treatment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Verapamil
| Cell Line | Treatment | IC50 (µg/mL) | Fold-Change in this compound Efficacy |
| Human Lung Tumor | This compound alone | 0.01 | - |
| This compound + Verapamil (1 µg/mL) | 0.001 | 10 |
Data adapted from in vitro studies on human lung tumor cells.
Table 2: In Vitro Efficacy of Vincristine in Combination with Curcumin
| Cell Line | Treatment | IC50 (µg/mL) | Fold-Change in Vincristine Efficacy |
| OP-1 (Ph+ ALL) | Vincristine alone (48h) | 3.0 | - |
| Vincristine + Curcumin (10 µM) | <3.0 (synergistic effect observed) | Not explicitly quantified, but significant synergy reported.[7] |
Note: Data is for Vincristine, a structurally and mechanistically similar vinca alkaloid. Similar synergistic effects are anticipated with this compound but require experimental validation.[7]
Table 3: In Vitro Efficacy of Vincristine in Combination with a Piperine Analog
| Cell Line | Treatment | IC50 of Vincristine | Fold-Change in Vincristine Efficacy |
| KB ChR 8-5 (MDR) | Vincristine alone | - | - |
| Vincristine + Piperine Analog | Reduced 24-fold | 24 |
Note: Data is for a piperine analog in combination with Vincristine in a multidrug-resistant (MDR) cell line. This suggests a promising strategy for overcoming this compound resistance.[8]
Experimental Protocols
Protocol 1: Determination of IC50 of this compound and Adjuvant using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the non-toxic adjuvant individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in sterile water or PBS)
-
Adjuvant stock solution (e.g., Curcumin or Piperine in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the adjuvant in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (control) and vehicle-treated cells (if a solvent like DMSO is used).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and the adjuvant, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and adjuvant
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or the adjuvant at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[9]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of P-glycoprotein (P-gp) Expression
Objective: To assess the effect of the adjuvant on the expression of the P-gp drug efflux pump.
Materials:
-
Cancer cell line of interest (including a known P-gp overexpressing line as a positive control)
-
This compound and adjuvant
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the adjuvant for a specified time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against P-gp, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound and adjuvant synergy.
Caption: Synergistic signaling pathways of this compound and an adjuvant.
Caption: Overcoming P-gp mediated resistance with an adjuvant.
References
- 1. A study of toxicity and comparative therapeutic efficacy of this compound-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verapamil preferentially potentiates in-vitro cytotoxicity of vincristine on malignant lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effect of curcumin in combination with chemotherapy drugs in Ph+ acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vindesine vs. Vinblastine: A Comparative Cytotoxicity Study for Researchers
In the landscape of anti-cancer therapeutics, the Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone of chemotherapy. Among these, Vindesine and its parent compound, Vinblastine (B1199706), are notable for their clinical efficacy, which stems from their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparative analysis of the cytotoxic profiles of this compound and Vinblastine, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potency of this compound and Vinblastine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's effectiveness, varies depending on the cell line and the duration of drug exposure. The following tables summarize the available IC50 data for both compounds.
| Cell Line | Exposure Time | This compound IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| L1210 (Mouse Leukemia) | Continuous | Not Specified | 4.0 | [1] |
| S49 (Mouse Lymphoma) | Continuous | Not Specified | 3.5 | [1] |
| Neuroblastoma (Mouse) | Continuous | Not Specified | 15 | [1] |
| HeLa (Human Cervical Cancer) | Continuous | Not Specified | 2.6 | [1] |
| HL-60 (Human Leukemia) | Continuous | Not Specified | 5.3 | [1] |
| L5178Y (Murine Lymphoblastic Leukemia) | Not Specified | 35 | 44 | [2] |
| B16 (Melanoma) | Not Specified | Less potent than Vinblastine | More potent than this compound | [3] |
| L-cells | Not Specified | ~25% inhibition at 40 nM | Complete inhibition at 40 nM | [3] |
Note: Direct comparative IC50 values for this compound across a wide range of cell lines are less frequently reported in the literature compared to Vinblastine. The data suggests that while both drugs are potent, their relative efficacy can vary significantly between different cancer types.
Mechanism of Action: A Tale of Two Alkaloids
Both this compound and Vinblastine exert their cytotoxic effects primarily by interfering with the assembly of microtubules, essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the M-phase and subsequently triggers programmed cell death, or apoptosis.
Impact on Cell Cycle and Apoptosis
Studies have shown that both this compound and Vinblastine are potent inducers of mitotic arrest.[4] This is a direct consequence of their interaction with tubulin, which prevents the formation of the mitotic spindle necessary for chromosome segregation. Cells arrested in mitosis are then primed to undergo apoptosis. The apoptotic cascade initiated by these Vinca alkaloids involves a complex interplay of signaling pathways.
Signaling Pathways in Vinca Alkaloid-Induced Cytotoxicity
The cellular response to this compound and Vinblastine is orchestrated by a network of signaling pathways that control cell cycle progression and apoptosis. Key pathways implicated include the JNK, p53, and Bcl-2 pathways for apoptosis, and the Cyclin B1/Cdc2 complex for cell cycle control. While the general mechanisms are shared, subtle differences in their modulation by this compound and Vinblastine may account for their distinct clinical profiles.
Experimental Workflow for Cytotoxicity Analysis
Caption: A generalized workflow for the comparative cytotoxic analysis of this compound and Vinblastine.
Vinca Alkaloid-Induced Apoptosis Signaling
Caption: Simplified signaling cascade of Vinca alkaloid-induced apoptosis.
Vinca Alkaloid-Induced M-Phase Arrest
Caption: Mechanism of Vinca alkaloid-induced cell cycle arrest at the M-phase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the cytotoxicity of this compound and Vinblastine.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or Vinblastine and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound or Vinblastine. After incubation, harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Staining for Apoptosis
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both this compound and Vinblastine are potent cytotoxic agents that function by disrupting microtubule dynamics, leading to M-phase arrest and apoptosis. While they share a common mechanism of action, their efficacy can differ depending on the specific cancer cell type. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the nuanced differences between these two important chemotherapeutic agents. A deeper understanding of their differential effects on cellular signaling pathways will be instrumental in optimizing their clinical use and in the development of novel anti-cancer strategies.
References
- 1. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative uptake, retention and action of vincristine, vinblastine and this compound on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vindesine and Other Vinca Alkaloids: A Guide for Researchers
An in-depth analysis of the efficacy, toxicity, and mechanisms of action of key microtubule-destabilizing agents.
Vinca (B1221190) alkaloids, a class of cytotoxic drugs derived from the Madagascar periwinkle (Catharanthus roseus), have been a cornerstone of cancer chemotherapy for over five decades.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division, ultimately leading to cell cycle arrest and apoptosis.[2][3] While all vinca alkaloids share this common target, subtle structural differences between them result in distinct profiles of anti-tumor activity and toxicity.[4] This guide provides a head-to-head comparison of vindesine with other prominent vinca alkaloids—vincristine, vinblastine, and vinorelbine—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Microtubule Dynamics
Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin, a subunit of the α/β-tubulin heterodimers that polymerize to form microtubules.[5] This binding inhibits microtubule polymerization, and at low concentrations, suppresses the dynamic instability of microtubules.[6][7] At higher concentrations, they can lead to the depolymerization of existing microtubules.[8] This disruption of microtubule function is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, causing cells to arrest in the M-phase of the cell cycle.[3][9]
The following diagram illustrates the common signaling pathway initiated by vinca alkaloid binding to tubulin, leading to mitotic arrest and apoptosis.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Validating the Anti-Mitotic Activity of Vindesine In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of the anti-mitotic activity of Vindesine with other microtubule-targeting agents. It is intended for researchers, scientists, and drug development professionals interested in the in vitro validation of this compound. The guide details this compound's mechanism of action, presents comparative experimental data, and provides detailed protocols for key validation assays.
Introduction to this compound
This compound is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine, an extract from the Madagascar periwinkle (Catharanthus roseus)[1]. Like other vinca alkaloids, this compound exhibits potent anti-neoplastic activity by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division[2][3][4]. This disruption leads to a cell cycle arrest in the M-phase and subsequent apoptosis[2][5][6]. This compound has been used in the treatment of various cancers, including acute lymphocytic leukemia and non-small cell lung cancer[1].
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its anti-mitotic effect by binding to β-tubulin subunits, the building blocks of microtubules[6]. This binding inhibits the polymerization of tubulin into microtubules, leading to their disassembly[3][4]. The disruption of microtubule dynamics is particularly detrimental during mitosis, as the proper formation and functioning of the mitotic spindle are essential for chromosome segregation. By preventing the formation of a functional mitotic spindle, this compound causes cells to arrest in metaphase, which ultimately triggers the apoptotic cell death pathway[5][6].
Comparative In Vitro Efficacy
The anti-mitotic activity of this compound has been compared to other vinca alkaloids and different classes of anti-mitotic agents, such as taxanes. The following tables summarize the comparative potency of these drugs in various in vitro assays.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Ki (μM) for Inhibition of Tubulin Addition | Reference |
| This compound | 0.110 ± 0.007 | [7][8] |
| Vincristine (B1662923) | 0.085 ± 0.013 | [7][8] |
| Vinblastine | 0.178 ± 0.025 | [7][8] |
| Paclitaxel | Enhances Polymerization | [9] |
Table 2: Inhibition of Cell Proliferation (IC50)
| Cell Line | This compound (nM) | Vincristine (nM) | Vinblastine (nM) | Paclitaxel (nM) | Reference |
| H69 (Small Cell Lung Cancer) | 5.5 ± 0.3 | - | - | 57 ± 1.0 | [10] |
| B16 Melanoma | More potent than Vincristine | - | Most potent | - | [7][8] |
| L1210 Leukemia | Most potent for growth inhibition | Less potent than this compound | Less potent than this compound | - | [11][12] |
Experimental Workflows for In Vitro Validation
Validating the anti-mitotic activity of this compound in vitro typically involves a series of assays to assess its effects on tubulin polymerization, the cell cycle, and the mitotic spindle.
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound and control compounds (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as an inhibitor)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of tubulin at a concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.
-
Prepare 10x concentrated solutions of this compound and control compounds in General Tubulin Buffer.
-
In a 96-well plate, add 10 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Prepare the tubulin polymerization reaction mix on ice by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.
-
Initiate the polymerization by adding 90 µL of the tubulin reaction mix to each well of the pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes[9][13]. Alternatively, a fluorescence-based assay using a reporter like DAPI can be used[14][15].
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to 50-60% confluency.
-
Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes[16][17].
-
Analyze the stained cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest[16].
Immunofluorescence Staining of the Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosomes to assess drug-induced abnormalities.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound and control compounds
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (to stain DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound and control compounds as described for the cell cycle analysis.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C[18].
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C[18][19].
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light[18].
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope to observe the morphology of the mitotic spindle and chromosome alignment[20][21].
Conclusion
This compound is a potent anti-mitotic agent that effectively inhibits tubulin polymerization, leading to mitotic arrest and cell death in cancer cells. In vitro studies demonstrate its efficacy, often comparable or superior to other vinca alkaloids like Vincristine and Vinblastine in specific cell lines[7][11][12]. The experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the anti-mitotic activity of this compound and other microtubule-targeting compounds. Such in vitro validation is a critical step in the pre-clinical development of novel anti-cancer therapeutics.
References
- 1. This compound | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural products as new antimitotic compounds for anticancer drug development | Clinics [elsevier.es]
- 4. Natural products as new antimitotic compounds for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncology [pharmacology2000.com]
- 7. Comparison of the effects of vinblastine, vincristine, this compound, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative effects of this compound, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Resistance Profiles of Vindesine and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two closely related vinca (B1221190) alkaloids, Vindesine and Vincristine (B1662923). The information presented herein is supported by experimental data to aid in the understanding of their mechanisms of resistance and to inform the development of novel therapeutic strategies.
Introduction
This compound and Vincristine are anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Despite their structural similarities, clinical and preclinical observations have suggested potential differences in their cross-resistance patterns. This guide explores the quantitative differences in their activity against sensitive and resistant cancer cell lines, delves into the primary mechanisms of resistance, and provides detailed experimental protocols for key assays.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Vincristine in various cancer cell lines, including their drug-resistant counterparts. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parental cell line.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) | Reference |
| Murine Leukemia (L5178Y) | Vincristine | 5.8 x 10⁻⁹ M | - | - | [1] |
| This compound | 3.5 x 10⁻⁸ M | - | - | [1] | |
| Vincristine-Resistant Murine Leukemia (L5178Y/VCR) | Vincristine | - | - | - | [1] |
| This compound | - | IC50 increased by a factor of 11.4 | 11.4 | [1] | |
| Human Breast Cancer (MCF7-WT) | Vincristine | 7.371 nM | - | - | [2] |
| Vincristine-Resistant Human Breast Cancer (VCR/MCF7) | Vincristine | - | 10,574 nM | ~1435 | [2] |
| Murine Neuroblastoma | Vincristine | - | - | - | [3] |
| This compound | ~5-fold less sensitive than Vincristine | - | - | [3] |
Mechanisms of Cross-Resistance
The development of resistance to Vinca alkaloids is a multifactorial process. The two predominant mechanisms contributing to the cross-resistance between this compound and Vincristine are the overexpression of P-glycoprotein and alterations in the drug's target, β-tubulin.
P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including Vinca alkaloids, out of the cell. Overexpression of P-gp leads to decreased intracellular drug accumulation and, consequently, reduced cytotoxicity. Both this compound and Vincristine are substrates for P-gp, which is a major contributor to their cross-resistance.
Alterations in β-Tubulin
Mutations in the genes encoding β-tubulin, the protein to which Vinca alkaloids bind, can alter the drug-binding site or affect microtubule dynamics, leading to reduced drug efficacy. Changes in the expression levels of different β-tubulin isotypes can also contribute to resistance.
Signaling Pathways in Vinca Alkaloid Resistance
The development of resistance to this compound and Vincristine involves complex signaling pathways that can lead to the upregulation of drug efflux pumps or alterations in the cellular response to microtubule disruption.
P-glycoprotein Upregulation Pathway
Several signaling pathways have been implicated in the transcriptional regulation of the ABCB1 gene, leading to P-glycoprotein overexpression. Vincristine treatment has been shown to induce the expression of P-gp. In acute myeloid leukemia (AML) cells, this induction is associated with the co-expression of nestin. Furthermore, in chronic myeloid leukemia (CML) cells, both P-gp and the anti-apoptotic protein survivin have been found to regulate Vincristine-induced apoptosis, suggesting a coordinated response to the drug. The NF-κB signaling pathway is also known to be involved, and its inhibition can potentiate Vincristine-induced apoptosis.
Experimental Protocols
Generation of a Vincristine-Resistant Cell Line
A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the drug.
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 value of Vincristine using a cytotoxicity assay (e.g., MTT assay).
-
Initial Exposure: Culture the cells in a medium containing a low concentration of Vincristine (e.g., IC10 or IC20).
-
Monitor and Subculture: Monitor the cells for growth. When the cells resume a normal growth rate, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of Vincristine in the culture medium with each passage.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of Vincristine (e.g., 10-fold to 100-fold the initial IC50).
-
Characterization: Characterize the resistant cell line by determining the new IC50 of Vincristine and assess for mechanisms of resistance (e.g., P-gp expression).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Cancer cell lines
-
This compound and Vincristine
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Vincristine for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the drug concentration that causes 50% inhibition of cell growth.
P-glycoprotein Function (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A)
-
Cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Inhibitor Treatment (Optional): Pre-incubate a set of cells with a P-gp inhibitor.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all cell suspensions and incubate.
-
Efflux: Wash the cells and resuspend them in a drug-free medium. Incubate to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence in cells without the inhibitor indicates P-gp activity.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[4]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound and Vincristine
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Compound Addition: Add this compound, Vincristine, or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Transfer the mixture to a pre-warmed 96-well plate at 37°C.
-
Measure Turbidity: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the drugs to the control to determine their inhibitory effects.[4]
References
- 1. Comparative uptake, retention and action of vincristine, vinblastine and this compound on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cell killing and kinetic effects of vincristine or this compound in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of Vindesine-Induced Neurotoxicity
A critical evaluation of Vindesine, a semi-synthetic vinca (B1221190) alkaloid, reveals a distinct neurotoxicity profile when compared to its parent compounds, Vincristine and Vinblastine. While all three agents exert their anti-cancer effects through the disruption of microtubule dynamics, their propensity to induce peripheral neuropathy varies significantly. This guide provides a comprehensive comparison of the neurotoxic effects of this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Clinical Neurotoxicity Profile
Clinical experience and comparative studies have established a general hierarchy of neurotoxicity among the three principal vinca alkaloids: Vincristine exhibits the most pronounced neurotoxic effects, followed by this compound, with Vinblastine being the least neurotoxic.[1][2] However, some studies have reported this compound to be more toxic than Vincristine in certain contexts.[3] The neurotoxicity is primarily characterized by a dose-dependent, cumulative, and largely reversible peripheral neuropathy affecting sensory, motor, and autonomic functions.[4][5]
Table 1: Comparative Clinical Neurotoxicity of this compound, Vincristine, and Vinblastine
| Feature | This compound | Vincristine | Vinblastine |
| Overall Neurotoxicity | Intermediate to High[1][3] | High[1][4] | Low[1] |
| Common Manifestations | Paresthesias, diminished deep tendon reflexes, muscle weakness, constipation.[3][6] | Paresthesias, loss of deep tendon reflexes, foot drop, constipation, jaw pain.[4][7] | Numbness, paresthesia, depression, loss of deep tendon reflexes (less frequent and severe).[8][9] |
| Dose-Limiting Toxicity | Myelosuppression and Neurotoxicity[2] | Neurotoxicity[4][10] | Myelosuppression[8] |
| Incidence of Peripheral Neuropathy | Paresthesias reported in approximately 32% of patients in one study.[6] | 35% to 45% of patients experience peripheral neuropathy.[7] In children with ALL, symptoms of polyneuropathy occurred in 86.2% of patients.[11] | Peripheral neuropathy is considered rare and mild.[12] |
| Severity (Grade 3/4) | Can be severe, leading to treatment discontinuation.[13] | Moderate to severe (grades 3 and 4) VIPN necessitates dose reduction.[14] In a study of children with ALL, 54.76% had grade 3 or 4 neuropathy.[15] | Severe neurotoxicity is rare.[12] |
Preclinical Neurotoxicity Data
In vitro and in vivo animal models corroborate the clinical findings. Studies on cultured rat midbrain cells demonstrated a correlation between the in vitro cytotoxic effects of the vinca alkaloids and their clinical neurotoxicity, with the relative toxicity ranking as Vincristine > this compound > Vinblastine.[2]
Table 2: Comparative Preclinical Neurotoxicity of this compound, Vincristine, and Vinblastine
| Model System | Drug | Concentration/Dose | Key Findings | Reference |
| Cultured Rat Midbrain Cells | Vincristine | 0.004 µg/mL | Loss of processes and swelling of the cell body. | [2] |
| This compound | 0.004 - 0.1 µg/mL | Less toxic than Vincristine. | [2] | |
| Vinblastine | 0.004 - 0.1 µg/mL | Least toxic of the three. | [2] | |
| Mice and Rats (Acute IV) | This compound | - | More toxic than Vinblastine, less toxic than Vincristine. | [11] |
| Dogs (3-month repeated IV) | This compound | 0.1 or 0.16 mg/kg | No evidence of functional or structural changes in neural tissues. | [11] |
Experimental Protocols
The assessment of vinca alkaloid-induced neurotoxicity relies on a combination of behavioral, electrophysiological, and histological methods in animal models.
Behavioral Assessment: Mechanical Allodynia (von Frey Test)
The von Frey test is a widely used method to assess mechanical allodynia, a painful sensation in response to a normally non-painful stimulus.
Protocol:
-
Acclimatization: Mice are placed in individual transparent plastic chambers on an elevated wire mesh floor and allowed to acclimate for at least one hour before testing.[16]
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed with enough force to cause it to bend and is held for 1-2 seconds.
-
Response Assessment: A positive response is recorded if the mouse sharply withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method. Testing begins with a filament in the middle of the range (e.g., 0.6g). If there is no response, the next stiffest filament is used. If there is a response, a less stiff filament is used. This is repeated for a set number of trials after the first response.[17]
Electrophysiological Assessment: Nerve Conduction Velocity (NCV) Studies
NCV studies are performed to evaluate the functional integrity of myelinated peripheral nerve fibers.
Protocol:
-
Anesthesia and Temperature Control: The animal (rat or mouse) is anesthetized, and its body temperature is maintained at 37°C using a heating pad.[18][19]
-
Electrode Placement: For motor NCV of the sciatic-tibial nerve, stimulating electrodes are placed at the sciatic notch and the ankle. Recording electrodes are placed in the intrinsic foot muscles.[10][18] For sensory NCV, the sural nerve is often used, with stimulating and recording electrodes placed along the nerve path.[20]
-
Stimulation and Recording: A supramaximal electrical stimulus is delivered at the two points along the nerve, and the resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves is recorded.
-
Calculation: The nerve conduction velocity is calculated by dividing the distance between the two stimulation points by the difference in the latency of the recorded potentials.[10][18]
Histopathological Assessment: Immunohistochemistry for Axonal Damage
Immunohistochemistry is used to visualize and quantify axonal damage in peripheral nerve tissue.
Protocol:
-
Tissue Preparation: After euthanasia, the sciatic or sural nerves are harvested and fixed (e.g., with a mixture of glutaraldehyde (B144438) and paraformaldehyde). The tissue can then be embedded in paraffin (B1166041) (FFPE) or frozen.[10][21]
-
Sectioning: The nerve tissue is cut into thin sections using a microtome or cryostat.
-
Immunostaining: The sections are incubated with primary antibodies against markers of axonal components or damage, such as neurofilament proteins (e.g., NF200) or peripherin.[22][23][24]
-
Visualization: A secondary antibody conjugated to a fluorescent dye or an enzyme is applied to visualize the primary antibody.
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess axonal morphology, density, and signs of degeneration, such as axonal swelling or fragmentation.[23]
Signaling Pathways in this compound-Induced Neurotoxicity
The primary mechanism of neurotoxicity for all vinca alkaloids is their interaction with tubulin, leading to the disruption of microtubule structure and function. This impairment of the neuronal cytoskeleton results in axonal degeneration and compromised axonal transport.[5]
Several signaling cascades are implicated in the downstream effects of microtubule disruption. The c-Jun N-terminal kinase (JNK) pathway, a key regulator of stress-induced apoptosis, is activated in response to vinca alkaloid treatment.[25][26] Activated JNK can translocate to the nucleus and phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[27]
Furthermore, JNK can act on the mitochondria to regulate the activity of Bcl-2 family proteins.[28] Anti-apoptotic members like Bcl-2 and Bcl-w are suppressed, while pro-apoptotic members like Bim, Bad, and Bax are activated.[1][28][29][30] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic program.[5][25][31][32]
References
- 1. Bcl-w Prevents Chemotherapy-Induced Peripheral Neuropathy - Innovations [innovations.dana-farber.org]
- 2. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and this compound with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of toxicity and comparative therapeutic efficacy of this compound-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 6. This compound. A clinical trial with special reference to neurological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. oncolink.org [oncolink.org]
- 10. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Severe neurotoxicity due to Vinblastine in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurological toxicity of this compound used in combination chemotherapy of 51 human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patterns and severity of vincristine-induced peripheral neuropathy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vincristine-Induced Peripheral Neuropathy in Children With Malignancy and the Effect of Missed Doses on Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. diacomp.org [diacomp.org]
- 19. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 20. Sural nerve conduction study in the rat: a new technique for studying experimental neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimisation and validation of immunohistochemical axonal markers for morphological and functional characterisation of equine peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peripherin is a biomarker of axonal damage in peripheral nervous system disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Visualizing Peripheral Nerve Regeneration by Whole Mount Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Caspase signalling controls microglia activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Vindesine-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular response to Vindesine, a key chemotherapeutic agent. It synthesizes experimental data from multiple proteomic studies to illuminate the drug's mechanism of action and potential avenues for overcoming resistance.
This compound, a semi-synthetic derivative of vinblastine, is a member of the vinca (B1221190) alkaloid family of anti-cancer drugs.[1] Like its counterparts, vincristine (B1662923) and vinblastine, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3][4] While clinically effective against a range of malignancies including acute lymphoblastic leukemia, lung cancer, and breast cancer, its efficacy can be hampered by the development of drug resistance.[1][2][3][4] This guide delves into the proteomic alterations induced by vinca alkaloid treatment, offering a comparative view of the cellular landscape in sensitive versus resistant cells.
Quantitative Proteomic Data Summary
The following tables summarize the key proteins identified in proteomic studies of cells treated with vinca alkaloids, including vincristine, which shares a similar mechanism of action with this compound. These proteins are categorized based on their functional roles in the cellular response to treatment and the development of resistance.
Table 1: Proteins Differentially Expressed in Response to Vinca Alkaloid Treatment
| Protein | Function | Regulation | Cell Line |
| β-tubulin | Microtubule component, direct drug target | Altered expression | CCRF-CEM (Leukemia) |
| α-tubulin | Microtubule component | Altered expression | CCRF-CEM (Leukemia) |
| Translationally Controlled Tumor Protein (TCTP) | Tubulin-binding, anti-apoptotic | Up-regulated | CCRF-CEM (Leukemia) |
| p59 | Unknown | Down-regulated | CCRF-CEM (Leukemia) |
| Lamin B1 | Nuclear envelope component | Cleavage product increases | CCRF-CEM (Leukemia) |
| Actin | Cytoskeletal component | Cleavage product increases | CCRF-CEM (Leukemia) |
| Heat Shock Protein 90β (HSP90β) | Chaperone protein | Cleavage product increases | CCRF-CEM (Leukemia) |
Table 2: Proteins Associated with Vinca Alkaloid Resistance
| Protein | Function | Regulation in Resistant Cells | Cell Line |
| β-tubulin | Microtubule component | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| α-tubulin | Microtubule component | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| Actin | Cytoskeletal component | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| Heat Shock Protein 90β (HSP90β) | Chaperone protein | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| 14-3-3τ | Signal transduction | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| 14-3-3ε | Signal transduction | Altered expression | CEM/VCR R, CEM/VLB100 (Leukemia) |
| L-plastin | Actin-bundling protein | Down-regulated | CEM/VLB100 (Leukemia) |
| Lamin B1 | Nuclear envelope component | Up-regulated (full-length protein) | CEM/VCR R, CEM/VLB100 (Leukemia) |
| Heterogeneous nuclear ribonucleoprotein F (hnRNP-F) | RNA binding protein | Overexpressed | CEM/VCR R (Leukemia) |
| Heterogeneous nuclear ribonucleoprotein K (hnRNP-K) | RNA binding protein | Down-regulated | CEM/VCR R, CEM/VLB100 (Leukemia) |
| Sorcin | Calcium binding protein | Highly expressed | SGC7901/VCR (Gastric Cancer) |
| Gelsolin | Actin-regulating protein | Increased | Vincristine-resistant ALL xenografts |
| Moesin | Actin-binding protein | Altered expression | Vincristine-resistant ALL xenografts |
| Ezrin | Actin-binding protein | Altered expression | Vincristine-resistant ALL xenografts |
| Tropomyosin | Actin-binding protein | Altered expression | Vincristine-resistant ALL xenografts |
| CAP-G | Actin-regulating protein | Altered expression | Vincristine-resistant ALL xenografts |
| HSP27 | Chaperone protein | Altered expression | Vincristine-resistant ALL xenografts |
| HSP70 | Chaperone protein | Altered expression | Vincristine-resistant ALL xenografts |
| TCP-1 | Chaperone protein | Altered expression | Vincristine-resistant ALL xenografts |
| Stathmin | Microtubule-destabilizing protein | Altered expression | Vincristine-resistant ALL xenografts |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the proteomic analysis of vinca alkaloid-treated cells.
1. Cell Culture and Drug Treatment:
-
Human cancer cell lines (e.g., CCRF-CEM leukemia, SGC7901 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5]
-
For drug treatment studies, cells are exposed to varying concentrations of vinca alkaloids (e.g., 0-8 nM vincristine) for a specified duration (e.g., 24 hours).[4]
-
Drug-resistant cell lines are often generated by continuous exposure to stepwise increasing concentrations of the drug.[6]
2. Protein Extraction and Quantification:
-
Total cellular proteins are extracted from treated and control cells using lysis buffers containing detergents and protease inhibitors.
-
Protein concentration is determined using standard assays such as the Bradford or BCA assay to ensure equal loading for subsequent analyses.
3. Two-Dimensional Gel Electrophoresis (2-DE):
-
Protein extracts are separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI).[5]
-
The second dimension separates proteins by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Gels are stained with dyes like SYPRO Ruby or Coomassie Blue to visualize the protein spots.[4]
4. Image Analysis and Differential Expression:
-
Stained 2-DE gels are scanned, and the images are analyzed using specialized software (e.g., PDQUEST) to detect and quantify protein spots.[6]
-
The expression levels of protein spots are compared between different conditions (e.g., treated vs. untreated, sensitive vs. resistant) to identify differentially expressed proteins.
5. Mass Spectrometry (MS) for Protein Identification:
-
Protein spots of interest are excised from the 2-DE gels and subjected to in-gel digestion with trypsin.[5]
-
The resulting peptides are analyzed by mass spectrometry, such as MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-Q-TOF-MS (Electrospray Ionization-Quadrupole-Time of Flight), to determine their mass-to-charge ratios.[5]
-
The peptide mass fingerprints are then used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.
6. Western Blot Analysis:
-
The differential expression of specific proteins identified by MS is often validated by Western blotting using antibodies specific to the target proteins.[5]
Visualizing Cellular Responses to this compound
The following diagrams illustrate the experimental workflow for comparative proteomic analysis and the key signaling pathways affected by vinca alkaloids.
Concluding Remarks
The comparative proteomic analysis of cells treated with vinca alkaloids like this compound reveals a complex and interconnected cellular response. The primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] However, cancer cells can develop resistance through various mechanisms, including alterations in the expression of tubulin subunits, changes in the actin cytoskeleton and associated proteins, and the upregulation of chaperone and signal transduction proteins.[2][7] The proteins identified in these studies represent potential biomarkers for predicting treatment response and novel targets for therapeutic intervention to overcome this compound resistance. Further research focusing specifically on the unique proteomic signature of this compound compared to other vinca alkaloids will be invaluable for optimizing its clinical use and developing more effective combination therapies.
References
- 1. Pharmacology, clinical efficacy and adverse effects of this compound sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome analysis of vinca alkaloid response and resistance in acute lymphoblastic leukemia reveals novel cytoskeletal alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. A subcelluar proteomic investigation into vincristine-resistant gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics: A Study of Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis reveals a novel role for the actin cytoskeleton in vincristine resistant childhood leukemia--an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Vindesine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of the cytotoxic agent Vindesine is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
This compound, an antineoplastic agent, is classified as a hazardous cytotoxic drug.[1] As such, all waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[2] The primary and recommended method for the final disposal of this compound waste is high-temperature incineration managed by a licensed hazardous waste disposal facility.[2][3] Chemical inactivation within a standard laboratory setting is not advised due to the absence of validated protocols and the potential for generating other hazardous byproducts.[3]
Waste Segregation and Containerization
Proper segregation of this compound waste at the point of generation is the cornerstone of safe and compliant disposal.[3] Different types of waste require specific containers, which must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the appropriate hazard pictograms.[1][3]
| Waste Type | Recommended Container | Key Instructions |
| Unused or Expired this compound | Sealed, leak-proof hazardous waste container.[2] | Clearly label with "Hazardous Waste," "this compound," and "Cytotoxic."[3] |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container with a purple lid.[1] | Needles, syringes, and other sharps should be disposed of intact without recapping.[4] The container should be labeled as "Cytotoxic Sharps."[5] |
| Contaminated Solid Waste | Yellow and purple-colored waste bags or a rigid yellow container with a purple lid.[1] | Includes personal protective equipment (PPE) such as gloves and gowns, as well as labware like pipette tips and vials.[2][5] |
| Contaminated Liquid Waste | Sealed, leak-proof container clearly labeled as hazardous liquid waste.[3] | Do not dispose of contaminated liquids down the drain.[2] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including double gloves, a disposable gown, and eye protection.[4][6]
-
Segregation at Source: Immediately after use, segregate all materials that have come into contact with this compound into the appropriate waste containers as detailed in the table above.[2]
-
Container Management:
-
Decontamination of Equipment: Any reusable equipment that has come into contact with this compound must be thoroughly decontaminated. A typical procedure involves:
-
Waste Pickup and Disposal:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
